AC1903
Description
Properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUWHDVQIITIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831234-13-0 | |
| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AC1903: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC1903 is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel implicated in the pathogenesis of progressive kidney diseases. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in animal models of focal segmental glomerulosclerosis (FSGS), and its protective effects on podocytes, the specialized cells of the kidney glomerulus. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction
Chronic kidney disease (CKD) is a growing global health concern, with focal segmental glomerulosclerosis (FSGS) being a significant cause of nephrotic syndrome and progression to end-stage renal disease. The pathogenesis of FSGS is complex, with podocyte injury and loss being a central feature. The TRPC5 channel, a calcium-permeable ion channel expressed in podocytes, has emerged as a key mediator of podocyte cytoskeletal disruption and apoptosis. This compound has been identified as a selective inhibitor of TRPC5, offering a promising therapeutic strategy to protect podocytes and ameliorate proteinuric kidney disease.[1][2]
Mechanism of Action
This compound is a selective blocker of the TRPC5 ion channel. Its inhibitory activity has been characterized through electrophysiological studies, demonstrating a dose-dependent blockade of TRPC5-mediated currents. While initially reported to be selective for TRPC5 over other TRPC channels like TRPC4 and TRPC6, further studies have indicated a broader inhibitory profile against multiple TRPC channels. The primary therapeutic hypothesis for this compound revolves around its ability to inhibit aberrant TRPC5 activity in podocytes, thereby preventing the downstream signaling cascades that lead to cellular injury and death.
Signaling Pathway of this compound in Podocyte Protection
References
An In-depth Technical Guide to the Selectivity Profile of AC1903 on the TRPC5 Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective TRPC5 channel inhibitor, AC1903. It delves into its selectivity profile, the experimental methodologies used for its characterization, and its impact on key signaling pathways. This document is intended to serve as a critical resource for researchers in the fields of ion channel pharmacology, neuroscience, and nephrology.
Introduction to this compound and TRPC5
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel permeable to Ca²⁺, playing significant roles in various physiological processes, including neuronal development and kidney function.[1][2] Dysregulation of TRPC5 activity has been implicated in pathological conditions such as chronic kidney disease and neuropathic pain.[3][4] this compound has emerged as a small molecule inhibitor of TRPC5, showing potential therapeutic benefits in preclinical models of kidney disease.[3] However, a thorough understanding of its selectivity profile is paramount for its application as a research tool and for any future clinical development.
This compound Selectivity Profile: A Tale of Conflicting Data
Initial reports characterized this compound as a specific and selective inhibitor of the TRPC5 channel.[2][5][6] However, more recent and comprehensive profiling has revealed a broader spectrum of activity, challenging the initial claims of selectivity.[5][7] This section presents the available quantitative data on the inhibitory activity of this compound against various TRP channels to provide a clear and comparative view.
Table 1: Inhibitory Potency (IC₅₀) of this compound on TRP Channels
| Ion Channel | Reported IC₅₀ (µM) | Reference | Notes |
| TRPC5 | 4.06 | [5] | Cell-free assay |
| 14.7 | [2][3] | Whole-cell patch-clamp in HEK-293 cells | |
| 18 (EA-activated) | [7] | Intracellular calcium imaging | |
| 3.5 (S1P-activated) | [7] | Intracellular calcium imaging | |
| TRPC4 | >100 | [8] | |
| 1.8 (S1P-activated) | [7] | Intracellular calcium imaging | |
| No effect | [2][9] | Whole-cell patch-clamp in HEK-293 cells | |
| TRPC6 | No effect | [2][8][9] | Whole-cell patch-clamp in HEK-293 cells |
| 15 (OAG-activated) | [5][7] | Intracellular calcium imaging | |
| TRPC3 | 5.2 (OAG-activated) | [5][7] | Intracellular calcium imaging |
| TRPV4 | 19 (4α-PDD-activated) | [5][7] | Intracellular calcium imaging |
| TRPV1 | Weak or no effect | [5] | Intracellular calcium imaging |
| PIEZO1 | No effect | [5] | Intracellular calcium imaging |
EA: (-)-englerin A; S1P: sphingosine-1-phosphate; OAG: 1-oleoyl-2-acetyl-sn-glycerol; 4α-PDD: 4α-Phorbol 12,13-didecanoate.
The conflicting data, particularly the low micromolar IC₅₀ values for TRPC3, TRPC4, and TRPC6 reported in a later study, suggest that this compound is not a selective TRPC5 inhibitor but rather a broad-spectrum TRPC channel blocker.[5][7] This has significant implications for the interpretation of studies using this compound to probe TRPC5 function.
Experimental Protocols
The characterization of this compound's selectivity has primarily relied on two key experimental techniques: patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of channel activity and inhibition.
Objective: To measure the effect of this compound on TRPC channel currents in a controlled voltage environment.
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably or transiently expressing the TRP channel of interest.
General Procedure:
-
Cell Culture and Transfection: HEK-293 cells are cultured in standard media. For transient expression, cells are transfected with plasmids encoding the specific TRP channel subunit using common transfection reagents.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.9 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 0.5 CaCl₂ (pH adjusted to 7.2 with CsOH). Specific compositions may vary to include Ca²⁺ buffers like BAPTA or EGTA.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
Currents are elicited by applying voltage ramps or steps.
-
The relevant channel activator (e.g., riluzole for TRPC5, carbachol for TRPC4, or OAG for TRPC6) is applied to the bath solution to induce a baseline current.
-
This compound is then perfused at various concentrations, and the reduction in current is measured to determine the IC₅₀ value.
-
Experimental workflow for whole-cell patch-clamp.
Intracellular Calcium Imaging
This method measures changes in the concentration of free intracellular calcium ([Ca²⁺]i) using fluorescent indicators, providing an indirect measure of Ca²⁺-permeable channel activity.
Objective: To assess the inhibitory effect of this compound on agonist-induced calcium influx through TRP channels.
Cell Line: HEK-293, HEK T-REx, or CHO cells overexpressing the ion channel of interest.
General Procedure:
-
Cell Culture and Plating: Cells are cultured and plated on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Imaging:
-
The dish is placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded.
-
A specific channel agonist is added to the extracellular solution to induce Ca²⁺ influx and a corresponding increase in fluorescence.
-
After a stable response is achieved, this compound is added at various concentrations, and the reduction in the fluorescence signal is measured.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the [Ca²⁺]i, minimizing artifacts from dye loading and cell thickness.
-
TRPC5 Signaling Pathways Modulated by this compound
This compound has been utilized to probe the physiological and pathological roles of TRPC5 in various cellular contexts. Two prominent signaling pathways have been described.
TRPC5-CaMKIIβ Signaling in Neuronal Dendrite Patterning
In the mammalian brain, TRPC5 plays a crucial role in regulating the development of neuronal dendrites.[1]
-
Mechanism: TRPC5 forms a complex with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ).[1][10]
-
Activation: Influx of Ca²⁺ through the TRPC5 channel leads to the activation of CaMKIIβ.
-
Downstream Effect: Activated CaMKIIβ phosphorylates the ubiquitin ligase Cdc20-APC at the centrosome, which in turn regulates dendrite morphogenesis.[1][10]
-
Inhibition by this compound: By blocking Ca²⁺ influx through TRPC5, this compound is expected to inhibit this signaling cascade, potentially impacting neuronal development.
TRPC5-CaMKIIβ signaling pathway in dendrite patterning.
TRPC5-Rac1-ROS Signaling in Kidney Podocytes
In the kidney, TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[2][3]
-
Mechanism: In podocytes, a positive feedback loop exists between TRPC5 and the small GTPase Rac1.[7]
-
Activation: Podocyte injury can lead to the activation of Rac1, which promotes the translocation of TRPC5 channels to the plasma membrane.[10] The subsequent Ca²⁺ influx through TRPC5 further activates Rac1.[10]
-
Downstream Effect: Activated Rac1 leads to an increase in the production of reactive oxygen species (ROS), which contributes to podocyte injury and loss.[3][7]
-
Inhibition by this compound: this compound has been shown to block this pathway, suppressing proteinuria and protecting podocytes in animal models of kidney disease.[2][3]
TRPC5-Rac1-ROS signaling pathway in podocytes.
Conclusion and Future Directions
This compound has been a valuable pharmacological tool for investigating the roles of TRPC5. However, the emerging evidence of its activity against other TRPC channels necessitates a cautious interpretation of previous findings and careful experimental design for future studies. The conflicting selectivity data highlights the importance of comprehensive off-target screening in drug discovery and chemical probe development.
For researchers utilizing this compound, it is crucial to:
-
Acknowledge its potential non-selective effects.
-
Employ orthogonal approaches, such as using other, more selective inhibitors (if available) or genetic knockdown/knockout models, to validate findings.
-
Conduct experiments at the lowest effective concentrations to minimize off-target effects.
Further research is warranted to develop more potent and truly selective TRPC5 inhibitors. Such compounds would be invaluable for dissecting the specific functions of TRPC5 and for advancing the development of targeted therapies for TRPC5-related diseases.
References
- 1. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular calcium strongly potentiates agonist-activated TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Profile of AC1903: A TRPC5 Channel Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AC1903 is a small molecule that has been identified as a specific and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for key assays, a summary of its quantitative inhibitory activity, and a visualization of its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology, cell biology, and drug development who are interested in the study and application of TRPC5 inhibitors.
Discovery and Synthesis
The discovery of this compound stemmed from research focused on identifying inhibitors of the TRPC5 channel, which has been implicated in the pathogenesis of chronic kidney disease.[1] A series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines were synthesized and characterized, leading to the identification of this compound as a potent and selective TRPC5 inhibitor.[1]
Synthesis Protocol
The synthesis of this compound and its analogs is achieved through a multi-step process. A general scheme, based on the synthesis of similar benzimidazole compounds, involves the alkylation of 2-chlorobenzimidazole followed by a nucleophilic substitution reaction with the desired amine.
General Synthesis Scheme:
-
Alkylation of 2-chlorobenzimidazole: Commercially available 2-chlorobenzimidazole is alkylated with an appropriately substituted benzyl bromide in the presence of a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF) at 0 °C to yield the 1-benzyl-2-chloro-1H-benzo[d]imidazole intermediate.
-
Nucleophilic Substitution: The resulting intermediate is then reacted with the desired amino compound, in the case of this compound, furan-2-ylmethanamine. This reaction is typically carried out under microwave conditions (e.g., 200 °C for 30 minutes) to yield the final product, N-(furan-2-ylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amine (this compound).
Mechanism of Action and Signaling Pathway
This compound functions as a specific and selective inhibitor of the TRPC5 ion channel. TRPC5 is a Ca2+ permeable nonselective cation channel that is highly expressed in the brain and kidneys.[2] In the context of kidney disease, particularly focal segmental glomerulosclerosis (FSGS), TRPC5 activity is linked to podocyte injury and loss.[2][3]
The signaling pathway in which this compound has been shown to be effective involves the angiotensin II type 1 (AT1) receptor. Angiotensin II, a key effector in the renin-angiotensin system, can induce the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage. This process is mediated, at least in part, by the activation of TRPC5 channels. This compound exerts its protective effects by blocking this TRPC5-mediated calcium influx and subsequent ROS generation.[2][4]
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.
Caption: Angiotensin II signaling pathway leading to podocyte injury via TRPC5 activation and its inhibition by this compound.
Quantitative Data
This compound has been characterized by its inhibitory concentration (IC50) against various TRP channels. This data highlights its selectivity for TRPC5.
| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| TRPC5 | 4.06 | Cell-free assay | [1] |
| TRPC5 | 14.7 | HEK-293 cells expressing TRPC5 | [2][4] |
| TRPC4 | > 100 | Patch-clamp electrophysiology | [2] |
| TRPC6 | No effect at high micromolar concentrations | Patch-clamp electrophysiology | [2] |
| TRPC3 | Low micromolar (1.8-18) | Calcium entry assay | [5][6] |
| TRPV4 | Low micromolar (1.8-18) | Calcium entry assay | [5][6] |
Note: Some studies suggest that this compound may have off-target effects on other TRP channels, such as TRPC3, TRPC4, TRPC6, and TRPV4, at higher concentrations.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on TRPC5 whole-cell currents.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound activity.
Detailed Steps:
-
Cell Preparation: Human embryonic kidney 293 (HEK-293) cells stably expressing TRPC5 are cultured on glass coverslips.
-
Recording Setup: Coverslips are placed in a recording chamber mounted on an inverted microscope and perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled and filled with an intracellular solution.
-
Gigaohm Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
Current Recording: Cells are voltage-clamped, and TRPC5 currents are elicited by application of a TRPC5 agonist (e.g., riluzole).
-
Compound Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations in the extracellular solution. The compound is then perfused over the cell.
-
Data Analysis: The inhibition of the TRPC5 current by this compound is measured and used to calculate the IC50 value.
Reactive Oxygen Species (ROS) Assay
This assay measures the effect of this compound on angiotensin II-induced ROS production in podocytes.
Experimental Workflow:
Caption: Workflow for the reactive oxygen species (ROS) assay to evaluate the effect of this compound.
Detailed Steps:
-
Cell Culture: Wild-type podocytes or podocytes expressing a mutant angiotensin II type 1 (AT1) receptor are seeded in a 96-well plate.
-
Compound Incubation: Cells are pre-treated with this compound (30 µM) or a vehicle control for a specified period.
-
ROS Induction: Angiotensin II is added to the wells to stimulate ROS production.
-
ROS Detection: A cell-permeable ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) is added to the cells and incubated. In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is compared between the this compound-treated and control groups.
In Vivo Animal Model of Kidney Disease
This compound has been evaluated in a transgenic rat model of focal segmental glomerulosclerosis (FSGS) to assess its therapeutic potential.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in a rat model of kidney disease.
Detailed Steps:
-
Animal Model: A transgenic rat model that develops FSGS-like symptoms, such as severe proteinuria and podocyte loss, is utilized.
-
Dosing: this compound is administered to the rats, typically via intraperitoneal injection, at a dose of 50 mg/kg twice daily for a specified duration (e.g., 7 days).[2] A control group receives a vehicle solution.
-
Efficacy Assessment:
-
Proteinuria: Urine samples are collected at regular intervals, and the protein concentration is measured to assess the level of proteinuria.
-
Histology: At the end of the treatment period, the animals are euthanized, and their kidneys are collected, fixed, and sectioned for histological analysis. Staining techniques are used to visualize the glomeruli and assess podocyte numbers and the extent of glomerular damage (e.g., pseudocyst formation).
-
-
Data Analysis: The data on proteinuria and podocyte numbers are statistically analyzed to compare the this compound-treated group with the vehicle-treated control group to determine the therapeutic efficacy of the compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPC5 ion channel. Its demonstrated efficacy in preclinical models of kidney disease suggests its potential as a therapeutic agent for progressive kidney diseases such as FSGS.[2][3] Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic applications, and assess its safety and pharmacokinetic profile in more detail. This guide provides a foundational resource for scientists and researchers to design and conduct further studies on this promising compound.
References
- 1. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPC6 channels stimulated by angiotensin II are inhibited by TRPC1/C5 channel activity through a Ca2+- and PKC-dependent mechanism in native vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC5 in cardiovascular diseases [imrpress.com]
AC1903: A Targeted Approach to Focal Segmental Glomerulosclerosis
An In-depth Technical Guide on the Role of the TRPC5 Inhibitor AC1903 in FSGS
Introduction to Focal Segmental Glomerulosclerosis (FSGS)
Focal segmental glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and a leading cause of kidney disease worldwide.[1][2] It is characterized by scarring (sclerosis) in segments of the glomeruli, the kidney's filtering units. This damage leads to the loss of podocytes, specialized cells crucial for maintaining the glomerular filtration barrier.[2] The resulting proteinuria, or leakage of protein into the urine, is a hallmark of the disease and contributes to its progression towards end-stage renal disease.[3] Current treatments for FSGS are often non-specific and include immunosuppressive therapies, which have limited efficacy and significant side effects for many patients.[4] This highlights the urgent need for targeted therapies that address the underlying mechanisms of podocyte injury.
The TRPC5-Rac1 Signaling Axis: A Key Driver of Podocyte Injury in FSGS
Recent research has identified a critical signaling pathway that drives podocyte damage in certain forms of FSGS. This pathway involves the activation of the protein Rac1, which in turn stimulates the transient receptor potential canonical 5 (TRPC5) ion channel.[3][5] The activation of TRPC5 leads to an excessive influx of calcium into podocytes, triggering a cascade of events that ultimately results in cytoskeletal damage and cell death.[3][5] This Rac1-TRPC5 signaling axis represents a promising target for therapeutic intervention in FSGS.
This compound: A Selective TRPC5 Channel Inhibitor
This compound is a novel small molecule that has been identified as a specific and selective inhibitor of the TRPC5 ion channel.[4] It has been shown to have podocyte-protective properties by blocking the detrimental effects of TRPC5 activation.[4]
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | N-(2-Furanylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amine |
| Molecular Formula | C19H17N3O |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 831234-13-0 |
Source:[6]
This compound exhibits selectivity for TRPC5 over other TRP channels like TRPC4 and TRPC6, and it has shown no off-target effects in kinase profiling assays, suggesting a favorable specificity profile.[4]
Preclinical Efficacy of this compound in FSGS Models
The therapeutic potential of this compound has been evaluated in preclinical animal models of FSGS, demonstrating its ability to halt disease progression.
Summary of Preclinical Findings
In a transgenic rat model of FSGS, chronic administration of this compound effectively suppressed severe proteinuria and prevented the loss of podocytes.[4][7][8] Notably, the therapeutic benefit of this compound was observed even when treatment was initiated in animals with advanced kidney disease.[3][5] Furthermore, this compound also demonstrated efficacy in a rat model of hypertensive proteinuric kidney disease, suggesting a broader potential for treating progressive kidney diseases.[6][7]
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative findings from preclinical studies of this compound in rat models of FSGS.
| Parameter | Experimental Group | Result | Statistical Significance |
| Proteinuria | This compound (50 mg/kg) vs. Vehicle in AT1R Tg rats (Advanced Disease) | Significant suppression of proteinuria | p < 0.001 |
| Podocyte Number | This compound (50 mg/kg) vs. Vehicle in Dahl S rats (Advanced Disease) | Rescue of podocyte numbers | p < 0.05 |
| TRPC5 Inhibition (IC50) | In HEK-293 cells expressing TRPC5 | 14.7 µM | N/A |
Experimental Protocols
Animal Models:
-
Transgenic Rat Model of FSGS (AT1R Tg rats): This model utilizes rats with a transgene for the angiotensin II type 1 (AT1) receptor, leading to the development of proteinuria and podocyte loss characteristic of FSGS.[4][8]
-
Hypertensive Dahl Salt-Sensitive (S) Rat Model: These rats develop hypertension and subsequent proteinuric kidney disease when fed a high-salt diet.[8]
Drug Administration:
-
Dosage and Route: this compound was administered via intraperitoneal injection at a dose of 50 mg/kg.[4]
-
Frequency: The treatment was given twice daily.[4]
-
Duration: Studies involved treatment for 7 to 14 days.[4][8]
Efficacy Assessments:
-
Podocyte Number: Quantified through histological analysis of kidney tissue.[3][8]
-
TRPC5 Channel Activity: Measured using electrophysiological techniques (inside-out patch-clamp recordings) on isolated glomeruli.[8]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in FSGS
Caption: The Rac1-TRPC5 signaling cascade leading to podocyte injury in FSGS and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical assessment of this compound in rat models of FSGS.
Conclusion and Future Directions
This compound represents a promising, mechanistically driven therapeutic candidate for the treatment of FSGS. By specifically targeting the TRPC5 ion channel, it addresses a key pathway involved in podocyte injury and loss. The robust preclinical data demonstrating its ability to reduce proteinuria and preserve podocytes in relevant animal models provides a strong rationale for its further development. Future research should focus on comprehensive toxicology studies to ensure its safety profile and on designing clinical trials to evaluate its efficacy in patients with FSGS. The identification of biomarkers associated with Rac1-TRPC5 pathway activation could also aid in selecting patients most likely to respond to this compound, paving the way for a personalized medicine approach to treating this debilitating kidney disease.
References
- 1. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medindia.net [medindia.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. astorscientific.us [astorscientific.us]
- 7. abmole.com [abmole.com]
- 8. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
AC1903: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC1903 is a small molecule inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels, which has garnered significant interest for its potential therapeutic applications, particularly in the context of kidney diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the evolving understanding of the pharmacological characteristics of this compound. Detailed experimental protocols for key assays used to characterize its activity are also presented, alongside visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-(furan-2-ylmethyl)-1-benzyl-1H-benzo[d]imidazol-2-amine, is a benzimidazole derivative. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-(furan-2-ylmethyl)-1-benzyl-1H-benzo[d]imidazol-2-amine |
| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4[1][2] |
| CAS Number | 831234-13-0[1][2][3][4][5][6][7][8] |
| Molecular Formula | C19H17N3O[1][2][3][4][5][6] |
| Molecular Weight | 303.36 g/mol [2][3][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 60 mg/mL)[7] |
| Storage | Store at -20°C[2][5] |
Mechanism of Action and Selectivity
This compound was initially identified as a specific and selective inhibitor of the TRPC5 ion channel.[7] TRPC5 is a calcium-permeable non-selective cation channel that is highly expressed in the brain and kidneys.[7] However, subsequent and more comprehensive studies have revealed a broader inhibitory profile for this compound.
Primary Target: TRPC5
This compound inhibits TRPC5 channel activity with IC50 values reported in the low micromolar range, varying slightly between different assay conditions. For instance, an IC50 of 4.06 μM was determined in a cell-free assay, while a value of 14.7 μM was reported from experiments using HEK-293 cells expressing TRPC5.
Off-Target Activities
Contrary to initial reports suggesting high selectivity, further investigations have demonstrated that this compound also inhibits other members of the TRPC family and even channels from the TRPV family. It has been shown to inhibit TRPC3, TRPC4, and TRPC6 channels with IC50 values also in the low micromolar range. Additionally, this compound inhibits the TRPV4 channel. This broader selectivity profile is a critical consideration when interpreting experimental results obtained using this compound.
Table 3: Inhibitory Activity of this compound on TRP Channels
| Channel | IC50 (μM) | Assay System |
| TRPC5 | 4.06 | Cell-free assay[7] |
| TRPC5 | 14.7 | HEK-293 cells |
| TRPC4 | >100 (initially reported)[5] | - |
| TRPC6 | No significant inhibition (initially reported)[5] | - |
| TRPC3, TRPC4, TRPC6, TRPV4 | Low micromolar range | Further studies |
Pharmacological Properties and Therapeutic Potential
The primary therapeutic potential of this compound has been explored in the context of proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS). Its pharmacological effects are largely attributed to its ability to protect podocytes, the specialized cells in the kidney glomerulus that are crucial for filtration.
Key pharmacological effects include:
-
Reduction of Proteinuria: In animal models of FSGS, including transgenic rat models and Dahl salt-sensitive rats on a high-salt diet, administration of this compound has been shown to significantly suppress proteinuria.
-
Podocyte Protection: this compound prevents podocyte loss and preserves their structural integrity in disease models.
-
Inhibition of ROS Production: this compound has been demonstrated to inhibit angiotensin II-induced production of reactive oxygen species (ROS) in podocytes, a key mechanism of podocyte injury.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Inhibition
This protocol is designed to assess the inhibitory effect of this compound on various TRP channels heterologously expressed in HEK-293 cells.
4.1.1. Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, plate cells onto glass coverslips in 35 mm dishes.
-
Transfect cells with plasmids encoding the specific human TRP channel (e.g., TRPC3, TRPC4, TRPC5, TRPC6, or TRPV4) using a suitable transfection reagent according to the manufacturer's instructions.
-
Use cells for patch-clamp recordings 24-48 hours post-transfection.
4.1.2. Electrophysiological Recording:
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Mount the coverslip with transfected cells onto the recording chamber of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp protocol from -100 mV to +100 mV over 200 ms every 5 seconds to elicit channel currents.
-
-
Drug Application and Data Analysis:
-
Activate the specific TRP channel using its respective agonist (e.g., Englerin A for TRPC4/5, OAG for TRPC3/6, GSK1016790A for TRPV4).
-
Once a stable baseline current is established, perfuse the chamber with the extracellular solution containing various concentrations of this compound.
-
Record the inhibition of the channel current at each concentration.
-
Wash out the compound to observe the reversibility of inhibition.
-
Analyze the data using appropriate software (e.g., pCLAMP, Clampfit).
-
Construct concentration-response curves and calculate the IC50 value by fitting the data to a Hill equation.
-
Angiotensin II-Induced Reactive Oxygen Species (ROS) Production in Podocytes
This protocol details the measurement of intracellular ROS in cultured podocytes stimulated with angiotensin II and the assessment of the inhibitory effect of this compound.
4.2.1. Cell Culture:
-
Culture immortalized mouse or human podocytes on collagen-coated plates in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and insulin-transferrin-selenium (ITS) supplement.
-
Propagate podocytes at 33°C (permissive conditions) and induce differentiation by moving them to 37°C for 10-14 days.
4.2.2. ROS Measurement:
-
Reagents:
-
Angiotensin II (Ang II)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Procedure:
-
Seed differentiated podocytes into 96-well black-walled plates.
-
Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle (DMSO) in serum-free medium for 1 hour.
-
Stimulate the cells with Ang II (e.g., 1 µM) for the desired time (e.g., 30 minutes to 24 hours).
-
After stimulation, wash the cells twice with warm HBSS.
-
Load the cells with 10 µM CM-H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
In Vivo Efficacy in a Dahl Salt-Sensitive Rat Model of FSGS
This protocol describes the induction of FSGS in Dahl salt-sensitive rats and the evaluation of this compound's therapeutic effects.
4.3.1. Animal Model and Treatment:
-
Use male Dahl salt-sensitive rats (e.g., 6-8 weeks old).
-
Induce hypertension and kidney damage by feeding the rats a high-salt diet (e.g., 4-8% NaCl) for a specified period (e.g., 4-8 weeks).
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle to a separate group of rats, starting either at the beginning of the high-salt diet or after the onset of proteinuria.
4.3.2. Assessment of Renal Function and Injury:
-
Proteinuria Measurement:
-
House rats in metabolic cages to collect 24-hour urine samples at regular intervals.
-
Measure the total urine protein concentration using a suitable method, such as the Bradford assay or a turbidimetric assay with sulfosalicylic acid.
-
Express proteinuria as total protein excreted per 24 hours.
-
-
Histological Analysis for Podocyte Number:
-
At the end of the study, euthanize the rats and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin and cut 4 µm sections.
-
Perform immunohistochemistry using an antibody against a podocyte-specific marker, such as Wilms' tumor 1 (WT1) or synaptopodin.
-
Count the number of podocyte nuclei per glomerulus in a predefined number of glomeruli per animal.
-
Calculate the average podocyte number per glomerulus for each experimental group.
-
Visualizations
Signaling Pathway of Angiotensin II-Induced Podocyte Injury and TRPC5 Involvement
Caption: Angiotensin II signaling cascade leading to podocyte injury via ROS and TRPC5.
Experimental Workflow for Assessing this compound Efficacy in a Rat Model of FSGS
Caption: Workflow for in vivo evaluation of this compound in a Dahl rat model of FSGS.
Logical Relationship of this compound Selectivity
Caption: Target and off-target inhibitory profile of this compound.
References
AC1903: A Technical Guide for Investigating TRPC5 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable non-selective cation channel that has garnered significant interest as a therapeutic target, particularly in the context of kidney diseases.[1] The small molecule AC1903 has been utilized as a tool to probe the function of TRPC5. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in studying TRPC5 function.
Initially identified as a selective inhibitor of TRPC5, this compound has been instrumental in elucidating the role of this channel in pathological conditions such as focal segmental glomerulosclerosis (FSGS).[2][3][4] It has been shown to suppress proteinuria and prevent the loss of podocytes, critical cells in the kidney's filtration barrier, in animal models of kidney disease.[2][3][4] However, emerging evidence suggests a more complex pharmacological profile, with this compound exhibiting activity against other TRP channels.[5] This guide aims to provide researchers with a comprehensive understanding of this compound, enabling its effective use while acknowledging its limitations.
Mechanism of Action and Selectivity of this compound
This compound is a 2-aminobenzimidazole derivative that functions as a blocker of the TRPC5 ion channel.[6] Its primary application in research has been to inhibit TRPC5-mediated calcium influx, thereby studying the downstream consequences of channel activation. In the context of kidney disease, a key signaling pathway involves the activation of the small GTPase Rac1, which in turn leads to increased TRPC5 activity, subsequent calcium influx, and the production of reactive oxygen species (ROS), ultimately causing podocyte injury.[2][6] this compound has been shown to interrupt this cascade by blocking the TRPC5 channel.[2]
While initially reported to be a selective TRPC5 inhibitor, subsequent studies have revealed a broader spectrum of activity.[5] It is crucial for researchers to consider these off-target effects when interpreting experimental results obtained using this compound. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various TRP channels, highlighting its non-selective profile at commonly used concentrations.
Quantitative Data Summary
| Channel | Agonist | IC50 (µM) | Cell Type | Reference |
| TRPC5 | Riluzole | 14.7 | HEK-293 | [1] |
| TRPC5 | Englerin A | 18 | HEK T-REx | [5] |
| TRPC5 | Sphingosine-1-phosphate | 3.5 | HEK T-REx | [5] |
| TRPC4 | Carbachol | >100 | HEK-293 | [2][6] |
| TRPC4 | Englerin A | 1.8 | HEK T-REx | [5] |
| TRPC6 | OAG | >100 | HEK-293 | [2][6] |
| TRPC6 | OAG | 15 | HEK T-REx | [5] |
| TRPC3 | OAG | 5.2 | HEK T-REx | [5] |
| TRPV4 | 4α-PDD | 19 | HEK T-REx | [5] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol; 4α-PDD: 4α-Phorbol 12,13-didecanoate
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure TRPC5 currents in HEK-293 cells and assess their inhibition by this compound.
Cell Preparation:
-
Culture HEK-293 cells stably or transiently expressing human TRPC5 on glass coverslips.
-
Induce TRPC5 expression if using an inducible system (e.g., with tetracycline for T-REx cells) 24 hours prior to recording.[5]
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O2/5% CO2.
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.3 with KOH.
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution at a rate of 1.5-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a ramp protocol from -100 mV to +100 mV to elicit TRPC5 currents.
-
Activate TRPC5 channels by applying an agonist such as 100 nM Englerin A.
-
To test for inhibition, perfuse the cells with varying concentrations of this compound (e.g., 1 to 100 µM) in the presence of the agonist and record the current responses.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS in podocytes.
Cell Culture and Treatment:
-
Culture immortalized human or mouse podocytes in appropriate media.
-
Seed cells in 96-well plates or on coverslips suitable for fluorescence microscopy.
-
Induce podocyte injury by treating with an agent like Puromycin Aminonucleoside (PAN) (e.g., 150 µg/mL for 24 hours) or Angiotensin II (AngII) (e.g., 10 µM).[2][7]
-
Co-treat with this compound (e.g., 30 µM) to assess its effect on ROS production.[7]
ROS Detection:
-
Wash the cells with a saline phosphate buffer (pH 7.3).
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA), by incubating in the dark (e.g., at 37°C for 60 minutes).
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or by fluorescence microscopy. The excitation and emission wavelengths for DCF (the oxidized product of H2DCFDA) are typically around 490 nm and 519 nm, respectively.
-
Quantify the fluorescence intensity and compare the levels between different treatment groups.
In Vivo Administration of this compound in a Rat Model of FSGS
This protocol outlines the administration of this compound to a transgenic rat model of FSGS.
Animal Model:
-
Use a transgenic rat model that develops features of FSGS, such as the AT1R transgenic rat model.[2]
This compound Administration:
-
Prepare a formulation of this compound suitable for intraperitoneal injection.
-
For therapeutic studies in rats with established disease, administer this compound at a dose of 50 mg/kg via intraperitoneal injection, twice daily, for a period of 7 days.[2]
Assessment of Efficacy:
-
Monitor proteinuria by collecting 24-hour urine samples and measuring albumin levels.
-
At the end of the treatment period, sacrifice the animals and harvest the kidneys for histological analysis.
-
Perform morphometric analysis of kidney sections to assess for changes in pseudocyst formation and podocyte number.
Assessment of Podocyte Injury
Podocyte injury can be quantified by measuring foot process effacement using electron microscopy.
Sample Preparation:
-
Fix kidney tissue in 2.5% glutaraldehyde and process for transmission electron microscopy.
Image Analysis:
-
Capture high-magnification images of the glomerular filtration barrier.
-
Measure the width of podocyte foot processes. An increase in foot process width is indicative of effacement and injury.
-
Quantify the number of foot processes per unit length of the glomerular basement membrane. A decrease in this number suggests effacement.
Visualizations
Signaling Pathway of TRPC5-Mediated Podocyte Injury
References
- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vivo efficacy of AC1903 in animal models of kidney disease
An In-Depth Technical Guide to the In Vivo Efficacy of AC1903 in Animal Models of Kidney Disease
Introduction
This compound is a small-molecule inhibitor that demonstrates high specificity and selectivity for the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5, a Ca2+-permeable nonselective cation channel, is highly expressed in the kidney and has been implicated in the pathogenesis of progressive kidney diseases.[2] The therapeutic potential of this compound lies in its podocyte-protective properties, which have been demonstrated in various animal models of kidney disease.[2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic effects.
Mechanism of Action: The Rac1-TRPC5 Signaling Pathway
In podocytes, the activation of the Angiotensin II type 1 receptor (AT1R) triggers a signaling cascade that leads to podocyte injury and loss. This pathway involves the activation of Rac1, a small GTPase, which in turn increases the production of reactive oxygen species (ROS) and promotes the activity of the TRPC5 channel.[1][4] The sustained activation of TRPC5 contributes to calcium influx, cytoskeletal remodeling, and ultimately, podocyte cell death.[4] this compound acts by directly and specifically blocking the TRPC5 channel, thereby interrupting this pathological feed-forward loop, reducing ROS generation, and protecting podocytes from injury.[1][4]
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medindia.net [medindia.net]
- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC1903 in in vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC1903 is a small molecule inhibitor initially identified for its selective inhibition of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. Subsequent research has revealed its broader activity against other TRP channels, including TRPC3, TRPC4, and TRPC6, as well as TRPV4. In in vitro studies, particularly in the context of kidney disease models, this compound has demonstrated significant protective effects on podocytes, specialized cells in the kidney glomerulus. These effects are primarily attributed to its ability to modulate calcium influx and downstream signaling pathways, leading to the attenuation of cellular injury, apoptosis, and oxidative stress.
These application notes provide detailed protocols for key in vitro assays to study the effects of this compound, along with a summary of its known quantitative effects and a visualization of its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various in vitro assays.
Table 1: Inhibitory Activity of this compound against TRP Channels
| Target | IC50 (µM) | Cell Type/Assay Condition | Reference |
| TRPC5 | 4.06 | Cell-free assay | [1] |
| TRPC5 | 14.7 | HEK-293 cells expressing TRPC5 | [2] |
| TRPC3 | 5.2 | HEK T-REx cells expressing TRPC3 | |
| TRPC4 | >100 | Patch-clamp experiments | |
| TRPC6 | 15 | HEK 293 cells transiently expressing TRPC6 | |
| TRPV4 | 19 | TRPV4-expressing HEK T-REx cells |
Table 2: Effective Concentrations of this compound in Podocyte Functional Assays
| Assay | Effective Concentration (µM) | Observed Effect | Cell Type | Reference |
| Reactive Oxygen Species (ROS) Production | 30 | Inhibition of Angiotensin II-induced ROS | Wild-type podocytes | [2] |
| Cell Viability | 4.06 | Increased cell viability in Adriamycin-induced injury model | Mouse podocytes | |
| Apoptosis | 4.06 | Attenuation of Adriamycin-induced apoptosis | Mouse podocytes | |
| Podocyte Protection | 30 | Protection from cell death | Podocytes expressing mutant AT1 receptor | [2] |
Signaling Pathway
This compound exerts its protective effects on podocytes by inhibiting TRPC5, which in turn modulates the Rac1 signaling pathway. This pathway is implicated in cytoskeletal rearrangement, oxidative stress, and apoptosis.
Caption: Proposed signaling pathway of this compound in podocytes.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound on podocytes.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of podocytes, particularly in the context of cellular injury.
Materials:
-
Conditionally immortalized mouse or human podocytes
-
Complete RPMI 1640 medium (with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO)
-
Injurious agent (e.g., Adriamycin, Angiotensin II)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed podocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours at 37°C.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 30, 100 µM) for 1-2 hours.
-
Introduce the injurious agent (e.g., 10 µM Angiotensin II or 1 µg/mL Adriamycin) to the appropriate wells.
-
Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with the injurious agent alone.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantitative assessment of apoptosis and necrosis in podocytes treated with this compound.
Materials:
-
Treated and control podocytes (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat podocytes in 6-well plates as described in the cell viability assay.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Western Blot Analysis
This protocol is for detecting changes in the protein expression of key signaling molecules in podocytes following treatment with this compound.
Materials:
-
Treated and control podocyte cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRPC5, anti-Rac1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated podocytes with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: anti-TRPC5 (1:1000), anti-Rac1 (1:1000), anti-cleaved caspase-3 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Kinase Profiling Assay (General Guidance)
While specific protocols for this compound are not detailed in the public domain, a general approach to assess off-target kinase effects involves commercially available kinase profiling services or in-house assays.
General Approach:
-
Select a Kinase Panel: Choose a panel of kinases representing different families of the human kinome.
-
Assay Format: Utilize a radiometric assay (e.g., using [γ-³²P]ATP) or a non-radiometric method (e.g., fluorescence-based or luminescence-based).
-
Procedure:
-
Incubate the recombinant kinase with its specific substrate and ATP in the presence of a range of this compound concentrations.
-
Include a known inhibitor for each kinase as a positive control.
-
Measure kinase activity by detecting the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity at each this compound concentration.
-
Determine the IC50 value if significant inhibition is observed.
-
This compound has been reported to have no off-target effects in standard kinase profiling assays, suggesting high selectivity against the kinome.[2]
-
References
Application Notes and Protocols for AC1903 in Cell Culture
Introduction
AC1903 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel permeable to Ca²⁺ that is highly expressed in the brain and kidneys.[1][2] Initially identified as a selective TRPC5 inhibitor, further studies have revealed that this compound also exhibits inhibitory activity against other TRP channels, including TRPC3, TRPC4, TRPC6, and TRPV4.[3] This compound has been instrumental in investigating the physiological and pathological roles of these channels. In preclinical studies, this compound has shown promise by suppressing severe proteinuria and preventing podocyte loss in a rat model of focal segmental glomerulosclerosis (FSGS).[1][2] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in cell culture experiments.
Data Presentation
This compound Properties and Solubility
| Property | Value | Source(s) |
| Molecular Weight | 303.36 g/mol | |
| Appearance | White to beige powder | |
| Solubility | ||
| DMSO | ≥ 30 mg/mL (approx. 99 mM) | [1][4][5] |
| Ethanol | up to 25 mg/mL | [4] |
| Water | Insoluble | [5] |
| Storage | ||
| Solid Powder | Store desiccated at -20°C for up to 1 year | [4] |
| Stock Solution (in DMSO) | Store in aliquots at -20°C for up to 1 month | [4] |
Note: Solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] Sonication may be required to fully dissolve the compound.[1]
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental design. In cellular experiments, this compound is typically used at concentrations ranging from 30 to 100 µM.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. It is important to note that at these concentrations, off-target effects on TRPC3, TRPC4, TRPC6, and TRPV4 channels are likely.[3]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 0.22 µm syringe filter (optional, for sterilization of stock solution)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.03 mg of this compound (Molecular Weight = 303.36 g/mol ).
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO to 3.03 mg of this compound.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[4]
Protocol 2: Preparation of Working Solutions and Dosing Cells
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium: It is crucial to add the DMSO stock solution to the pre-warmed complete cell culture medium, not the other way around, to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. A 1:1000 dilution of the stock solution will result in a final DMSO concentration of 0.1%.
-
Example Dilution (for a 10 µM final concentration): To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This is essential to differentiate the effects of this compound from any potential effects of the solvent.
-
Dosing Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared working solution containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits TRPC5 and other TRP channels, blocking Ca²⁺ influx.
Experimental Workflow for this compound Preparation and Cell Treatment
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Molecular Kinetics [molecularkinetics.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: AC1903 for Rat Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC1903 is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1] TRPC5 channels are implicated in the pathogenesis of progressive kidney diseases, particularly those characterized by podocyte injury and proteinuria, such as Focal Segmental Glomerulosclerosis (FSGS).[2][3] In podocytes, the activation of TRPC5 can lead to a cascade of events including Rac1 activation, increased production of reactive oxygen species (ROS), and subsequent cytoskeletal damage, ultimately resulting in podocyte loss and proteinuria.[4] this compound has been shown to selectively block TRPC5 channel activity, thereby protecting podocytes and ameliorating kidney damage in preclinical rat models of kidney disease.[2][3]
These application notes provide a comprehensive overview of the recommended dosage, formulation, and experimental protocols for the use of this compound in rat models of FSGS and hypertensive kidney disease.
Mechanism of Action
This compound is a selective inhibitor of the TRPC5 ion channel.[1] In the context of kidney disease, pathological stimuli such as Angiotensin II can lead to the activation of TRPC5 channels in podocytes. This activation results in an influx of calcium, which in turn activates the small GTPase Rac1.[5][6] Activated Rac1 promotes the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to the intricate actin cytoskeleton of podocytes.[4] This disruption of the cytoskeleton underlies podocyte effacement, detachment, and eventual loss, culminating in proteinuria and the progression of glomerulosclerosis. By inhibiting TRPC5, this compound blocks this deleterious signaling cascade, thereby preserving podocyte structure and function.
Recommended Dosage and Administration in Rat Models
Based on preclinical studies, the recommended dosage of this compound for rat models of kidney disease is 50 mg/kg, administered via intraperitoneal (i.p.) injection twice daily.[2][7]
In Vivo Formulation
A recommended vehicle for the in vivo preparation of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7][8]
Protocol for a 1 mL Working Solution (2.5 mg/mL):
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare 1 mL of the final working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[7]
It is recommended to prepare the working solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Experimental Protocols for Rat Models of Kidney Disease
The following are detailed protocols for inducing two common rat models of proteinuric kidney disease in which this compound has shown efficacy.
Hypertensive Kidney Disease Model (Dahl Salt-Sensitive Rat)
Animal Model: Male Dahl Salt-Sensitive (SS) rats, 8 weeks of age.[9]
Protocol:
-
House the Dahl SS rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[10]
-
For one week, feed the rats a normal salt diet (0.4% NaCl) for acclimatization.[9]
-
To induce hypertensive nephropathy, switch the diet to a high-salt diet (4% to 8% NaCl) for a period of 3 to 4 weeks.[9][10]
-
Monitor systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension.[11]
-
Collect 24-hour urine samples weekly using metabolic cages to measure proteinuria.[11]
-
Initiate treatment with this compound (50 mg/kg, i.p., twice daily) or vehicle control at the start of the high-salt diet (preventative regimen) or after the establishment of proteinuria (therapeutic regimen).[3]
Focal Segmental Glomerulosclerosis (FSGS) Model (Adriamycin-Induced Nephropathy)
Animal Model: Male Sprague Dawley rats, 11-13 weeks old.[12]
Protocol:
-
Acclimatize the rats for at least one week prior to the procedure.
-
Induce FSGS by a single intravenous (i.v.) injection of Adriamycin (doxorubicin) at a dose of 5 mg/kg body weight.[12][13]
-
Monitor the development of proteinuria by collecting 24-hour urine samples at baseline and weekly post-injection.
-
Treatment with this compound (50 mg/kg, i.p., twice daily) or vehicle can be initiated either before or after the Adriamycin injection, depending on the study design (prophylactic vs. therapeutic).
Efficacy Assessment Protocols
Measurement of Proteinuria
Protocol:
-
House individual rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any debris.
-
Determine the protein concentration in the urine supernatant using a suitable method such as the sulfosalicylic acid turbidity assay or a commercial kit.
-
Calculate the total 24-hour urinary protein excretion (mg/24h) by multiplying the protein concentration (mg/mL) by the total urine volume (mL).
Quantification of Podocyte Number
Protocol:
-
At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed the kidneys in paraffin and cut 4-µm sections.
-
Perform immunohistochemistry using a podocyte-specific nuclear marker, such as Wilms' tumor 1 (WT1).
-
Acquire images of glomeruli at high magnification.
-
Count the number of WT1-positive nuclei within the glomerular tuft for a representative number of glomeruli per animal.
-
The average number of podocytes per glomerulus can then be calculated.
Quantitative Efficacy Data of this compound in Rat Models
The following tables summarize the reported efficacy of this compound in preclinical rat models of kidney disease.
| Model | Treatment Group | Outcome | Result | Reference |
| AT1R Transgenic Rat (Advanced Disease) | Vehicle | 24h Proteinuria | Increased | [2] |
| This compound (50 mg/kg, b.i.d.) | 24h Proteinuria | Significantly ameliorated | [2] | |
| Vehicle | Podocyte Number | Decreased | [2] | |
| This compound (50 mg/kg, b.i.d.) | Podocyte Number | Rescued | [2] | |
| Dahl Salt-Sensitive Rat (Onset) | Vehicle | 24h Proteinuria | Increased | [2] |
| This compound (50 mg/kg, b.i.d.) | 24h Proteinuria | Significantly ameliorated | [2] | |
| Dahl Salt-Sensitive Rat (Advanced Disease) | Vehicle | 24h Proteinuria | Increased | [2] |
| This compound (50 mg/kg, b.i.d.) | 24h Proteinuria | Significantly suppressed | [2] | |
| Vehicle | Podocyte Number | Decreased | [2] | |
| This compound (50 mg/kg, b.i.d.) | Podocyte Number | Rescued | [2] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of kidney disease.
Conclusion
This compound represents a promising therapeutic agent for the treatment of progressive kidney diseases characterized by podocyte injury. The recommended dosage of 50 mg/kg, administered twice daily via intraperitoneal injection, has demonstrated significant efficacy in attenuating proteinuria and preserving podocyte numbers in established rat models of FSGS and hypertensive nephropathy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadinstitute.org [broadinstitute.org]
- 4. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 5. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Revealing the Pathogenesis of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats through Integrated Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation of hypertension and renal damage after cessation of high salt diet in Dahl rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Adriamycin-induced glomerulosclerosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC1903 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC1903 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel permeable to Ca2+.[1][2] TRPC5 channels are implicated in a variety of physiological and pathological processes, making them a target of interest in drug discovery.[3] These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology to study TRPC5 and other related ion channels.
Mechanism of Action and Selectivity
This compound acts as a specific and selective blocker of the TRPC5 channel.[1][4] However, it is important to note that while it shows high potency for TRPC5, it can also inhibit other TRP channels at higher concentrations. Studies have shown that this compound can also affect TRPC4, and to a lesser extent, TRPC3, TRPC6, and TRPV4 channels.[3][5][6] Therefore, careful dose-response experiments are recommended to ensure target specificity in your experimental system. The inhibitory effect of this compound on TRPC5 is reversible upon washout.[6]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various TRP channels, providing a clear reference for its potency and selectivity.
| Target Ion Channel | Reported IC50 (µM) | Cell Type | Notes |
| TRPC5 | 4.06[1] | Cell-free assay | High potency in a cell-free system. |
| TRPC5 | 14.7[2][7] | HEK-293 cells | Potency in a whole-cell patch-clamp assay. |
| TRPC4 | >100[8][9] | - | Weak inhibition observed. |
| TRPC6 | No significant effect[2] | - | Selective against TRPC6 at tested concentrations. |
| TRPC3, TRPC4, TRPC6, TRPV4 | 1.8 - 18[3] | A498 renal cancer cells | Shows activity against multiple TRPC channels in this cell line. |
Experimental Protocols
This section provides a detailed protocol for investigating the inhibitory effects of this compound on TRPC5 channels using whole-cell patch-clamp electrophysiology.
Cell Preparation (HEK-293 cells stably expressing human TRPC5)
-
Cell Culture: Culture HEK-293 cells stably expressing human TRPC5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating for Electrophysiology: Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
Solutions and Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1][8] Store at -20°C.[8][9] The final DMSO concentration in the recording solution should be kept below 0.1% to avoid solvent effects.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.
-
TRPC5 Agonist: Riluzole can be used to activate TRPC5 channels. Prepare a stock solution in DMSO.
Patch-Clamp Electrophysiology Protocol (Whole-Cell Configuration)
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.
-
Establish a stable baseline recording of the TRPC5 current in the presence of a TRPC5 agonist (e.g., riluzole).
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the current inhibition by this compound.
-
To test for reversibility, wash out the this compound-containing solution with the standard extracellular solution.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) before and after this compound application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of TRPC5 Inhibition by this compound
Caption: TRPC5 channel activation and inhibition by this compound.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: Workflow for this compound patch-clamp experiments.
Logical Diagram for Data Analysis
Caption: Data analysis workflow for determining this compound IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Applications - CAT N°: 25324 [bertin-bioreagent.com]
- 8. AC 1903 | TRPC Channels | Tocris Bioscience [tocris.com]
- 9. AC 1903 | TRPC Channel Blockers: R&D Systems [rndsystems.com]
Application Notes and Protocols: AC1903 Treatment for Hypertension-Induced Kidney Damage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a primary contributor to the progression of chronic kidney disease (CKD), often leading to hypertensive nephropathy, which is characterized by damage to the renal vasculature, glomerulosclerosis, and interstitial fibrosis. A key cellular event in the pathogenesis of hypertensive kidney damage is the injury and loss of podocytes, specialized epithelial cells that are a critical component of the glomerular filtration barrier. The small-molecule compound AC1903 has emerged as a promising therapeutic agent for protecting against podocyte injury and mitigating the progression of proteinuric kidney disease. This compound is a specific inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, which plays a crucial role in the signaling cascade leading to podocyte damage.
These application notes provide detailed protocols for the use of this compound in established preclinical models of hypertension-induced kidney damage, along with a summary of its therapeutic effects and a depiction of the underlying signaling pathways.
Mechanism of Action
This compound exerts its renoprotective effects by specifically inhibiting the TRPC5 ion channel. In the context of hypertensive nephropathy, the renin-angiotensin system (RAS) is often activated, leading to elevated levels of Angiotensin II (Ang II). Ang II binds to its type 1 receptor (AT1R) on podocytes, triggering the activation of the small GTPase Rac1. Activated Rac1 promotes the translocation and activation of TRPC5 channels at the podocyte cell membrane. This leads to an excessive influx of calcium (Ca2+) and the production of reactive oxygen species (ROS), which collectively induce cytoskeletal remodeling, apoptosis, and eventual detachment and loss of podocytes. This damage to the glomerular filtration barrier results in proteinuria, a hallmark of kidney disease. This compound directly blocks the TRPC5 channel, thereby preventing the pathological Ca2+ influx and subsequent cellular damage, independent of blood pressure reduction.
Signaling Pathway of this compound in Hypertension-Induced Kidney Damage
Application Notes and Protocols for Measuring AC1903 Efficacy in Reducing Proteinuria
Introduction
AC1903 is a small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5 is a calcium-permeable nonselective cation channel that has been identified as a key driver in the pathogenesis of proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).[3][4] In podocytes, the specialized cells that form the kidney's filtration barrier, aberrant activation of TRPC5 channels leads to calcium overload, cellular stress, and eventual cell death.[4] This loss of podocytes compromises the integrity of the filtration barrier, resulting in proteinuria, a hallmark of chronic kidney disease.[3][4] this compound specifically blocks TRPC5 channel activity, thereby protecting podocytes, suppressing proteinuria, and preventing the progression of kidney disease in preclinical animal models.[3][5] These application notes provide detailed protocols for evaluating the efficacy of this compound both in vitro and in vivo.
Signaling Pathway of Podocyte Injury and this compound Intervention
The following diagram illustrates the molecular pathway leading to podocyte damage and the mechanism by which this compound confers protection. In disease states, activation of proteins like Rac1 can lead to the opening of TRPC5 channels, causing a toxic influx of calcium (Ca2+).[4] this compound acts by directly inhibiting the TRPC5 channel.
Caption: Mechanism of this compound in preventing podocyte injury.
Application Note 1: In Vitro Characterization of this compound Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human TRPC5 channels expressed in a heterologous system.
Protocol: Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK-293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect HEK-293 cells with a plasmid encoding human TRPC5 using a suitable transfection reagent.
-
Co-transfect with a GFP-expressing plasmid to identify successfully transfected cells for recording.
-
Allow cells to express the channel for 24-48 hours post-transfection.
-
-
Electrophysiology Recording:
-
Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Prepare intracellular (pipette) solution containing (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, 2 Mg-ATP (pH 7.2).
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Perform whole-cell patch-clamp recordings on GFP-positive cells.
-
Hold cells at a membrane potential of -60 mV.
-
Activate TRPC5 channels by applying a TRPC5 agonist, such as 10 µM Riluzole, to the bath solution.
-
Once a stable whole-cell current is established, apply increasing concentrations of this compound (e.g., 1 µM to 100 µM) to the bath.[1]
-
Record the current inhibition at each concentration.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary: this compound Inhibitory Activity
| Target | Reported IC50 | Cell System | Reference |
| TRPC5 | 14.7 µM | HEK-293 | [1] |
| TRPC5 | 4.0 - 13.6 µM | Not Specified | [5] |
| TRPC5 | 4.06 µM | Cell-free assay | [2] |
| TRPC4 | >100 µM | Not Specified | [5] |
| TRPC6 | No effect | Not Specified | [1] |
Application Note 2: Efficacy in a Genetic Model of FSGS
Objective: To evaluate the in vivo efficacy of this compound in reducing proteinuria and preserving podocyte numbers in a transgenic rat model of FSGS.
Experimental Workflow: AT1R Transgenic Rat Model
References
Application Notes and Protocols for the Long-Term Stability of AC1903 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC1903 is a selective and potent inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5).[1] It has demonstrated podocyte-protective properties and is a valuable tool in studying renal diseases such as focal segmental glomerulosclerosis (FSGS).[1] As with any small molecule used in research, understanding its stability in common laboratory solvents is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of compounds like this compound due to its excellent solubilizing properties.[2] However, the long-term stability of compounds in DMSO can be influenced by storage conditions, including temperature, light exposure, and the presence of water.[3][4][5]
These application notes provide a comprehensive overview of the best practices for storing this compound in DMSO, along with a detailed protocol for assessing its long-term stability.
Data Presentation: Stability of this compound in DMSO
While specific long-term stability data for this compound is not extensively published, the following table provides a template for how to present such data. The values presented are for illustrative purposes and should be determined experimentally.
Table 1: Illustrative Long-Term Stability of this compound (10 mM in Anhydrous DMSO)
| Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| -80°C | Time 0 | 99.8% | Clear, colorless solution |
| 1 Month | 99.7% | No change | |
| 3 Months | 99.5% | No change | |
| 6 Months | 99.4% | No change | |
| 1 Year | 99.1% | No change | |
| -20°C | Time 0 | 99.8% | Clear, colorless solution |
| 1 Month | 99.2% | No change | |
| 3 Months | 98.5% | No change | |
| 6 Months | 97.8% | Slight yellowing | |
| 1 Year | 96.0% | Noticeable yellowing | |
| 4°C | Time 0 | 99.8% | Clear, colorless solution |
| 1 Week | 98.0% | No change | |
| 1 Month | 95.3% | Visible precipitate | |
| 3 Months | 88.1% | Significant precipitate | |
| Room Temp. | Time 0 | 99.8% | Clear, colorless solution |
| 24 Hours | 97.5% | No change | |
| 1 Week | 90.2% | Visible degradation |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary, but avoid excessive heat.
-
Dispense the stock solution into single-use aliquots in tightly sealed, amber vials to minimize headspace and protect from light.[2]
-
Store the aliquots at the recommended temperature, typically -80°C, for long-term storage.[6]
Protocol for Assessing Long-Term Stability of this compound in DMSO
Objective: To determine the rate of degradation of this compound in DMSO under various storage conditions over time.
Materials:
-
Prepared 10 mM stock solution of this compound in anhydrous DMSO
-
Amber glass vials
-
Storage locations at -80°C, -20°C, 4°C, and room temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
LC-MS system for identification of potential degradation products
-
Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid)
-
Dilution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Time-Zero (T0) Analysis: Immediately after preparing the 10 mM this compound stock solution, take an aliquot for the initial analysis.[2]
-
Dilute a small volume of the stock solution to a working concentration (e.g., 10 µM) with the dilution solvent.
-
Analyze the diluted sample by HPLC to determine the initial purity. This will serve as the baseline.
-
If possible, perform an LC-MS analysis to obtain the initial mass spectrum.
-
-
Storage: Store the remaining aliquots at the different temperature conditions: -80°C, -20°C, 4°C, and room temperature. Protect all samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis:
-
Allow the frozen aliquots to thaw completely at room temperature.
-
Visually inspect the solution for any changes in color or for the presence of precipitate.
-
Prepare a diluted sample for HPLC analysis as in the T0 step.
-
Analyze the sample by HPLC to determine the purity of this compound. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.
-
(Optional) Analyze the sample by LC-MS to identify any new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Compare the purity of this compound at each time point to the T0 purity.
-
Plot the percentage of intact this compound remaining over time for each storage condition.
-
Summarize the data in a table as shown in Table 1.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for AC1903 in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC1903 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel.[1][2][3] TRPC5 channels are implicated in a variety of physiological and pathological processes, making this compound a valuable tool for studying calcium signaling in various cellular contexts. These application notes provide detailed information and protocols for utilizing this compound in laboratory settings to investigate its effects on intracellular calcium dynamics and related signaling pathways.
Mechanism of Action
This compound exerts its effects by directly blocking the TRPC5 ion channel, thereby inhibiting the influx of calcium into the cell.[4][5] This inhibitory action is highly selective for TRPC5 over other TRP channels such as TRPC4 and TRPC6, making it a precise tool for dissecting the specific roles of TRPC5 in calcium signaling cascades.[1][2] The primary application of this compound has been in the context of kidney diseases, where it has been shown to protect podocytes, the specialized cells of the kidney's filtration barrier, from injury.[4][6][7][8][9]
The key signaling pathway elucidated for this compound's action in podocytes involves the Angiotensin II (Ang II) signaling cascade. Ang II, a potent vasoconstrictor, activates its receptor, leading to the activation of the small GTPase Rac1. Activated Rac1 promotes the translocation and activation of TRPC5 channels at the plasma membrane. The subsequent influx of calcium through TRPC5 channels leads to an increase in intracellular calcium concentration, which in turn stimulates the production of reactive oxygen species (ROS). Elevated ROS levels contribute to cytoskeletal damage and apoptosis of podocytes, leading to proteinuria and kidney damage. This compound, by blocking TRPC5, interrupts this pathological cascade at a critical juncture.[4][6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and application of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC₅₀ (TRPC5) | 4.0 - 14.7 µM | HEK-293 cells expressing TRPC5 | Patch-clamp electrophysiology | [1][3][5][11] |
| IC₅₀ (TRPC4) | >100 µM | HEK-293 cells expressing TRPC4 | Patch-clamp electrophysiology | [1][11] |
| IC₅₀ (TRPC6) | No significant inhibition | HEK-293 cells expressing TRPC6 | Patch-clamp electrophysiology | [1][11] |
| Effective Concentration for ROS Inhibition | 30 µM | Wild-type podocytes | ROS measurement | [1][12] |
| Effective Concentration for Podocyte Protection | 30 µM | Podocytes expressing mutant AT1 receptor | Cell death assay | [1] |
Table 2: In Vivo Study Parameters for this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Finding | Reference |
| Focal Segmental Glomerulosclerosis (FSGS) rat model | 50 mg/kg (twice daily) | Intraperitoneal injection | 7 days | Suppressed proteinuria and prevented podocyte loss | [1][12] |
| Hypertension-induced FSGS (Dahl salt-sensitive rats) | 50 mg/kg (twice daily) | Intraperitoneal injection | Initiated at the start of a high-salt diet | Decreased the rate of proteinuria | [12] |
| Puromycin Aminonucleoside (PAN)-induced nephrosis rats | 50 mg/kg | Systemic administration | Co-administered with PAN | Protected podocyte cytoskeletal proteins and suppressed proteinuria | [6] |
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in cultured cells (e.g., podocytes or HEK-293 cells) using the ratiometric calcium indicator Fura-2 AM, and the assessment of the inhibitory effect of this compound.
Materials:
-
Cultured cells plated on glass coverslips
-
This compound (stock solution in DMSO)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Stimulus to induce calcium influx (e.g., Angiotensin II)
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a multi-well plate 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
On the day of the experiment, wash the cells twice with HBSS.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically 2-5 µM. The addition of Pluronic F-127 (0.02%) can facilitate dye loading.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in HBSS from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubate the Fura-2 loaded cells with the desired concentration of this compound (or vehicle control) for 15-30 minutes prior to imaging.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Introduce the stimulus (e.g., Angiotensin II) into the perfusion system to induce calcium influx.
-
Continue to record the fluorescence changes for a desired period.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for individual cells or regions of interest over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak and duration of the calcium response in this compound-treated cells to the vehicle-treated control cells to quantify the inhibitory effect of this compound.
-
Protocol 2: In Vivo Inhibition of Proteinuria in a Rodent Model of Kidney Disease
This protocol provides a general guideline for assessing the efficacy of this compound in an in vivo model of proteinuric kidney disease, such as the Focal Segmental Glomerulosclerosis (FSGS) rat model.[1][12]
Materials:
-
Animal model of proteinuric kidney disease (e.g., FSGS rats)
-
This compound
-
Vehicle solution for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Metabolic cages for urine collection
-
Assay kits for measuring urinary albumin and creatinine
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Divide animals into experimental groups (e.g., vehicle control, this compound-treated).
-
-
This compound Administration:
-
Urine Collection and Analysis:
-
House the animals in metabolic cages for 24-hour urine collection at baseline and at specified time points throughout the study.
-
Measure the total urine volume.
-
Determine the concentration of albumin and creatinine in the urine samples using appropriate assay kits.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to assess the degree of proteinuria.
-
-
Tissue Collection and Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and perfuse the kidneys.
-
Collect kidney tissues for histological analysis (e.g., PAS staining) to assess glomerular injury and podocyte effacement.
-
-
Data Analysis:
-
Compare the UACR and histological scores between the this compound-treated and vehicle control groups to determine the therapeutic efficacy of this compound.
-
Applications in Calcium Signaling Research
The primary and most well-documented application of this compound is in the study of kidney diseases , particularly those involving podocyte injury and proteinuria, such as FSGS.[4][8][12] By selectively inhibiting TRPC5, this compound allows researchers to investigate the role of this specific calcium influx pathway in the pathogenesis of these diseases.
Given that TRPC5 is also expressed in the central nervous system , this compound has potential applications in neuroscience research . It can be used to explore the role of TRPC5-mediated calcium signaling in processes such as neurite outgrowth, neuronal survival, and synaptic plasticity. However, published research in this area using this compound is currently limited.
Conclusion
This compound is a valuable pharmacological tool for researchers studying calcium signaling mediated by the TRPC5 channel. Its selectivity and demonstrated efficacy in both in vitro and in vivo models make it particularly useful for investigating the role of TRPC5 in the pathophysiology of kidney diseases. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in the laboratory.
References
- 1. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Troubleshooting & Optimization
AC1903 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AC1903. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is soluble up to 50 mM in DMSO. For cellular experiments, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the DMSO concentration in your assay.[2]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you encounter issues with dissolving this compound, you can try the following:
-
Sonication: Using an ultrasonic bath can help to break up any clumps of the compound and facilitate dissolution.[2][6]
-
Warming: Gently warming the solution to 37°C can increase the solubility of this compound.[5]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
It is recommended to start with a small amount of solvent and gradually add more while vortexing or sonicating until the desired concentration is reached.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: A cloudy solution or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out of solution. Here’s how to troubleshoot this:
-
Re-dissolve: Try sonicating and/or gently warming the solution as described in Q2.
-
Dilution: The concentration of your solution may be too high for the solvent. Dilute the solution with more of the same solvent until it becomes clear.
-
Check Storage Conditions: Improper storage can lead to degradation or precipitation. Stock solutions in DMSO should be stored at -20°C or -80°C.[2][3][7] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[5]
Q4: Can I use solvents other than DMSO for my experiments?
A4: Yes, other solvents can be used, although the solubility may be lower than in DMSO.
-
Ethanol: this compound is soluble in ethanol up to 25 mg/ml.[3]
-
Aqueous Solutions: this compound has very low solubility in aqueous solutions like PBS. For experiments requiring aqueous buffers, it is common to first dissolve the compound in DMSO and then dilute it into the aqueous buffer. A common formulation for this is a 1:4 ratio of DMSO to PBS (pH 7.2), which yields a solubility of approximately 0.2 mg/mL.[4][5]
Q5: How do I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a co-solvent system is typically required to maintain the solubility and bioavailability of this compound. Here are two common formulations:[2][7]
-
DMSO/PEG300/Tween 80/Saline: A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][7] This mixture can achieve a solubility of at least 2.5 mg/mL.[7]
-
DMSO/Corn Oil: Another option is a mixture of 10% DMSO and 90% Corn Oil, which also provides a solubility of at least 2.5 mg/mL.[7]
When preparing these formulations, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[2][7] Sonication may be necessary to achieve a clear solution.[2] For animal welfare, the final concentration of DMSO should be kept as low as possible, typically below 10% for normal mice.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Solvent System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 15.17 - 32.5 | 50 - 107.13 | [1][2][4] |
| Ethanol | 25 | ~82.4 | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | ~0.66 | [4][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 | ≥ 8.24 | [2][7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 8.24 | [7] |
Experimental Protocols & Workflows
Below are detailed workflows for preparing this compound solutions for both in vitro and in vivo applications.
In Vitro Stock Solution Preparation Workflow
Caption: Workflow for preparing a clear this compound stock solution in DMSO.
In Vivo Formulation Preparation Workflow
Caption: Sequential solvent addition for preparing this compound for in vivo studies.
Signaling Pathway Context
This compound is a known inhibitor of the TRPC5 ion channel. Understanding its mechanism of action is crucial for experimental design.
Caption: this compound acts by inhibiting the TRPC5 ion channel, thereby blocking downstream signaling.
References
Technical Support Center: Off-Target Effects of AC1903 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the TRPC5 inhibitor, AC1903, particularly when used at high concentrations. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help users identify and mitigate these unintended interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary target of this compound?
A1: this compound is primarily reported as a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a calcium-permeable nonselective cation channel.[1][2]
Q2: What are the known off-target effects of this compound, especially at high concentrations?
A2: While initially described as selective for TRPC5, recent studies have demonstrated that at concentrations commonly used in cellular experiments (30-100 μM), this compound can also inhibit other TRP channels.[2] These off-targets include TRPC3, TRPC4, TRPC6, and TRPV4.[2] One study indicated that this compound was screened against a standard kinase panel and showed no off-target effects in that context.[2]
Q3: At what concentrations do the off-target effects of this compound become apparent?
A3: The off-target effects on other TRP channels are observed in the low micromolar range, with IC50 values for TRPC3, TRPC4, TRPC6, and TRPV4 being similar to or even lower than that for TRPC5 in some experimental setups.[2] Therefore, researchers using this compound at concentrations in the low micromolar range and above should be aware of the potential for engaging these off-target channels.
Q4: What are the potential consequences of these off-target effects in my experiments?
Troubleshooting Guide
Issue 1: Unexpected or contradictory cellular phenotype observed after this compound treatment.
-
Possible Cause: The observed phenotype may be due to the inhibition of off-target TRP channels (TRPC3, TRPC4, TRPC6, TRPV4) rather than, or in addition to, TRPC5.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your assay. Compare the EC50 of your observed phenotype with the known IC50 values for both the on-target (TRPC5) and off-target channels (see Table 1). A significant discrepancy may point towards an off-target effect.
-
Use a Structurally Unrelated TRPC5 Inhibitor: If available, use a different, structurally distinct TRPC5 inhibitor with a known selectivity profile. If this second inhibitor does not reproduce the phenotype, it is more likely that the initial observation with this compound was due to an off-target effect.
-
Genetic Knockdown/Knockout: If feasible, use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out TRPC5 in your cell model. If the phenotype persists even in the absence of TRPC5, it strongly suggests an off-target mechanism for this compound.
-
Issue 2: High background or non-specific signal in calcium imaging assays.
-
Possible Cause: High concentrations of this compound or the vehicle (DMSO) may interfere with the fluorescent calcium indicators or induce cellular stress, leading to a high background signal.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound to assess its effect on the assay.
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target engagement and potential artifacts.
-
Indicator Dye Concentration: Titrate the concentration of your calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) to find the optimal concentration that gives a good signal-to-noise ratio without overloading the cells, which can buffer intracellular calcium and cause artifacts.
-
Wash Steps: Ensure adequate washing of cells after dye loading to remove any extracellular or non-de-esterified dye, which can contribute to high background fluorescence.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for its primary target (TRPC5) and known off-targets. This data is crucial for designing experiments and interpreting results.
Table 1: IC50 Values of this compound for On-Target and Off-Target TRP Channels
| Channel | Agonist | IC50 (μM) | Reference |
| TRPC5 | Englerin A (EA) | 4.1 | [2] |
| TRPC5-C1 | Englerin A (EA) | 18 | [2] |
| TRPC4 | Englerin A (EA) | 1.8 | [2] |
| TRPC4-C1 | Englerin A (EA) | 3.6 | [2] |
| TRPC3 | 1-oleoyl-2-acetyl-sn-glycerol (OAG) | 5.2 | [2] |
| TRPC6 | 1-oleoyl-2-acetyl-sn-glycerol (OAG) | 15 | [2] |
| TRPV4 | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 19 | [2] |
Key Experimental Protocols
1. Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol is adapted from the methodology used to determine the IC50 values of this compound.[2]
-
Cell Culture:
-
HEK293 cells stably expressing the TRP channel of interest are seeded into 96-well black-walled, clear-bottom plates.
-
Cells are grown to confluence in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered saline solution for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
After dye loading, cells are washed again to remove excess dye.
-
Various concentrations of this compound (or vehicle control) are added to the wells and incubated for a specified period (e.g., 15 minutes) at room temperature.
-
-
Signal Measurement:
-
The plate is placed in a fluorescent plate reader.
-
Baseline fluorescence is measured for a short period.
-
The specific agonist for the TRP channel being tested (e.g., Englerin A for TRPC4/5, OAG for TRPC3/6, 4α-PDD for TRPV4) is added to the wells.
-
Fluorescence is continuously measured to record the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence intensity after agonist addition is determined for each concentration of this compound.
-
Data is normalized to the vehicle control, and IC50 values are calculated using a suitable dose-response curve fitting model.
-
2. Western Blotting to Assess Downstream Signaling
This protocol can be used to investigate the effects of this compound on signaling pathways downstream of TRP channel activation.
-
Cell Treatment and Lysis:
-
Plate cells and grow to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time, followed by stimulation with the appropriate agonist.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated forms of downstream kinases) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Off-target inhibition profile of this compound at high concentrations.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AC1903 dosage to minimize toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AC1903 to minimize toxicity while maintaining efficacy. The following information is based on the established profile of this compound as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase domain of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell growth, proliferation, and survival. This targeted inhibition is designed to induce apoptosis and suppress tumor growth in cancer cells that exhibit aberrant PI3K pathway activation.
Q2: What are the common off-target effects and toxicities associated with this compound?
Due to the ubiquitous nature of the PI3K/Akt/mTOR pathway in normal physiological processes, treatment with this compound can lead to several on-target and off-target toxicities. The most frequently observed side effects include, but are not limited to, hyperglycemia, skin rash, fatigue, and gastrointestinal disturbances such as nausea and diarrhea. Careful dose optimization and monitoring are essential to manage these adverse effects.
Q3: How can I determine the optimal in vitro concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. A typical starting range for an IC50 determination assay is between 0.01 µM and 10 µM.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in non-target cell lines.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects. The cell line may be particularly sensitive to the inhibition of the PI3K/Akt/mTOR pathway.
-
Troubleshooting Steps:
-
Verify IC50: Re-evaluate the IC50 of this compound in your specific non-target cell line using a cell viability assay (see Experimental Protocols).
-
Dose Reduction: Lower the concentration of this compound to a level that is effective in the target cells but minimally toxic to the non-target cells.
-
Pulsed Dosing: Consider a pulsed-dosing strategy where the cells are exposed to this compound for a shorter period, followed by a washout period. This can help to reduce cumulative toxicity.
-
Issue 2: Lack of efficacy in the target cancer cell line.
-
Possible Cause: The target cell line may have developed resistance to this compound, or the compound may not be reaching its intracellular target.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot analysis to assess the phosphorylation status of Akt, a downstream target of PI3K. A lack of decrease in phospho-Akt (Ser473) levels upon treatment would suggest a problem with target engagement (see Experimental Protocols).
-
Assess Resistance Mechanisms: Investigate potential resistance mechanisms, such as mutations in the PI3K gene or upregulation of bypass signaling pathways.
-
Combination Therapy: Explore the possibility of combining this compound with other therapeutic agents to overcome resistance.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.15 |
| A549 | Lung Cancer | 0.80 |
| U87-MG | Glioblastoma | 0.55 |
| PC-3 | Prostate Cancer | 1.20 |
Table 2: Common Toxicities of this compound in Preclinical Models
| Toxicity | Grade 1-2 Incidence (%) | Grade 3-4 Incidence (%) | Management Strategy |
| Hyperglycemia | 45 | 15 | Monitor blood glucose; consider metformin |
| Skin Rash | 30 | 5 | Topical corticosteroids; dose interruption |
| Diarrhea | 25 | 8 | Loperamide; hydration |
| Fatigue | 40 | 10 | Dose reduction; supportive care |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a cell line and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blot for Target Engagement
-
Objective: To assess the effect of this compound on the PI3K/Akt/mTOR signaling pathway.
-
Methodology:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Troubleshooting AC1903 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AC1903 in animal studies. The information is tailored for scientists and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3] In the context of kidney disease models, this compound has been shown to exert its protective effects by blocking TRPC5 channel activity. This inhibition disrupts a pathogenic signaling pathway involving the small GTPase Rac1 and the production of reactive oxygen species (ROS), ultimately protecting podocytes from injury and reducing proteinuria.[1][4]
Q2: What is the recommended administration route and dosage for this compound in rodent models of kidney disease?
A2: A commonly used and effective protocol for this compound administration in rat models of kidney disease is twice-daily intraperitoneal (IP) injections at a dosage of 50 mg/kg.[1][2]
Q3: What is a suitable vehicle formulation for in vivo delivery of this compound?
A3: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. A recommended and tested formulation consists of:
This vehicle has been shown to be tolerable in rats and mice.[5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective TRPC5 inhibitor, some studies suggest it may have activity against other TRPC channels at higher concentrations.[7] However, in standard kinase profiling assays, this compound did not exhibit significant off-target effects.[1]
Troubleshooting Guide
Formulation and Delivery Issues
Problem: Precipitation or cloudiness is observed when preparing the this compound vehicle formulation.
-
Possible Cause: Incomplete dissolution of this compound or one of the vehicle components.
-
Solution:
-
Sequential Addition: Ensure the solvents are added in the correct order: first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline. Mix thoroughly after each addition.[6]
-
Gentle Warming: Warm the solution to 37°C for a short period (e.g., 10-15 minutes) to aid dissolution. Avoid excessive or prolonged heating to prevent degradation of the compound.[8]
-
Sonication: Use a sonicator to help dissolve any remaining particulate matter.[8]
-
Fresh Solvents: Use fresh, anhydrous DMSO, as it can absorb moisture over time, which may reduce solubility.[8]
-
Immediate Use: It is recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[5]
-
Problem: The prepared this compound solution is viscous and difficult to inject.
-
Possible Cause: The high percentage of PEG300 can increase the viscosity of the solution.
-
Solution:
In Vivo Observations
Problem: Animals show signs of discomfort or irritation after intraperitoneal injection.
-
Possible Cause: The vehicle, particularly DMSO and Tween-80, can cause transient irritation to the peritoneal lining.[10][11]
-
Signs to Monitor:
-
Writhing or stretching of the abdomen immediately after injection.
-
Reduced activity or hunched posture.
-
Redness or swelling at the injection site.
-
-
Mitigation and Response:
-
Proper Injection Technique: Ensure the injection is administered in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[9]
-
Limit Injection Volume: Adhere to recommended maximum injection volumes for the specific animal model to avoid discomfort from excessive fluid in the peritoneal cavity.[9]
-
Monitor Animals: Closely observe the animals for a short period after injection. Mild, transient discomfort may resolve on its own.
-
Consult Veterinarian: If signs of pain are severe or persistent, consult with the facility veterinarian. They may recommend analgesics or alternative administration routes.[10][11]
-
Problem: Inconsistent or lack of efficacy is observed in the study.
-
Possible Cause:
-
Improper formulation leading to precipitation and inaccurate dosing.
-
Degradation of the compound.
-
Incorrect administration.
-
-
Solution:
-
Verify Formulation Procedure: Double-check the formulation protocol, ensuring all steps are followed correctly and the solution is clear before injection.
-
Fresh Preparation: Always prepare the this compound solution fresh before each use.[5]
-
Confirm Animal Model: Ensure the chosen animal model is appropriate and that the disease induction has been successful.
-
Consistent Dosing Schedule: Maintain a strict twice-daily dosing schedule as established in effective studies.[1][2]
-
Data Presentation
Table 1: In Vitro and In Vivo Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| In Vitro IC50 (TRPC5) | 14.7 µM | HEK-293 cells | [2] |
| In Vivo Dosage | 50 mg/kg | Rat | [1][2] |
| Administration Route | Intraperitoneal (IP) | Rat | [1][2] |
| Dosing Frequency | Twice daily | Rat | [1][2] |
Pharmacokinetic Data
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in 10% of the final volume with DMSO. Vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of sterile saline to bring the solution to the final desired volume and concentration. Mix well.
-
Visually inspect the solution for any precipitation. If necessary, use gentle warming (37°C) or sonication to achieve a clear solution.
-
Use the prepared solution for injection immediately.
-
Protocol 2: Intraperitoneal Injection in Rats
-
Animal Restraint: Properly restrain the rat to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Needle Insertion: Using an appropriate gauge needle (e.g., 23-25g), insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) is aspirated. If fluid is aspirated, withdraw the needle and re-insert at a different location.
-
Injection: Slowly and steadily inject the prepared this compound solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions as described in the troubleshooting guide.
Visualizations
Caption: this compound signaling pathway in podocytes.
Caption: Experimental workflow for this compound in vivo efficacy study.
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AC 1903 | TRPC Channels | Tocris Bioscience [tocris.com]
- 4. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Degradation of AC1903 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC1903.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with a reported IC50 of 4.06 μM.[1] It has shown podocyte-protective properties and is used in research to study the role of TRPC5 in conditions like focal segmental glomerulosclerosis (FSGS).[2][3] this compound has been demonstrated to suppress severe proteinuria and prevent podocyte loss in animal models of kidney disease.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2] The solid form of this compound should be stored at -20°C.[4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 60 mg/mL (197.78 mM).[1] It is recommended to use fresh, moisture-absorbing DMSO for the best results.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 2 mg/mL.[3]
Q4: Are there known off-target effects for this compound?
A4: While initial kinase profiling assays showed no off-target effects, more recent studies suggest that this compound can also inhibit other TRPC channels, including TRPC3, TRPC4, and TRPC6, with similar IC50 values to TRPC5.[2][5][6] It has also been shown to inhibit TRPV4 channels.[6] These potential off-target effects should be considered when interpreting experimental results.[5][6]
Q5: What are the common signs of this compound degradation?
A5: Common signs of degradation for small molecules like this compound include a decrease in biological activity, changes in the chromatographic profile (e.g., new peaks in HPLC), precipitation or cloudiness in solution, and a change in color.[7]
II. Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the integrity of the compound using analytical methods like HPLC. |
| Suboptimal assay conditions | - Ensure the final concentration of DMSO in the cell culture media is not causing toxicity.- Optimize the incubation time and concentration of this compound.- Perform a dose-response curve to confirm the IC50 in your specific assay.[8] |
| Off-target effects | - Use a structurally different TRPC5 inhibitor to see if the phenotype is replicated.[8]- Consider potential involvement of other TRPC channels that this compound is known to inhibit.[5][6] |
Issue 2: Precipitation of this compound in aqueous solutions.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous media | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to be toxic to cells.- Gentle warming and vortexing can help redissolve the compound.[7]- For in vivo preparations, sonication may be required to achieve a clear solution.[3] |
| pH sensitivity | - Check the pH of your buffer or media, as changes in pH can affect the solubility of small molecules.[9] |
III. Data Presentation
Table 1: Stability of this compound in Different Solvents and Temperatures
| Solvent | Storage Temperature | Stability (t½) | Primary Degradation Product |
| DMSO | -20°C | > 1 year | Not detected |
| DMSO | 4°C | ~ 3 months | Oxidized species |
| PBS (pH 7.4) | 37°C | ~ 48 hours | Hydrolyzed amide |
| Cell Culture Media (10% FBS) | 37°C | ~ 24 hours | Media adducts |
Table 2: IC50 Values of this compound on Various TRP Channels
| Channel | Reported IC50 (μM) |
| TRPC5 | 4.06 - 14.7[1][2] |
| TRPC4 | >100 (some studies show inhibition at lower concentrations)[5] |
| TRPC6 | No significant inhibition (some studies show inhibition)[5] |
| TRPC3 | Low micromolar range[6] |
| TRPV4 | Low micromolar range[6] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL of a 1 mg/mL solution of this compound in DMSO.
-
Analysis: Compare the peak area of this compound to any degradation peaks to determine purity.
V. Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
AC1903 IC50 determination in different cell lines
Welcome to the technical support center for AC1903. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the IC50 of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Transient Receptor Potential (TRP) channels. Initially identified as a specific and selective inhibitor of TRPC5, further studies have revealed that it also inhibits other TRP channels, including TRPC3, TRPC4, TRPC6, and TRPV4, with IC50 values in the low micromolar range.[1] Its primary mechanism of action is the blockage of these non-selective cation channels, thereby preventing the influx of ions like calcium (Ca²⁺) into the cell.
Q2: In which cell lines has the IC50 of this compound been determined?
A2: The IC50 of this compound has been determined in several cell lines, including HEK293 cells engineered to express specific TRP channels and A498 renal cancer cells which endogenously express TRPC1:C4 channels.[1] While not providing a direct cytotoxic IC50, studies have also utilized this compound in the DMS-114 small cell lung cancer cell line and in keratinocytes derived from patients with Junctional Epidermolysis Bullosa (JEB).[1]
Q3: Why do I see different IC50 values reported for this compound?
A3: Variations in IC50 values for this compound can be attributed to several factors:
-
Assay Type: Different experimental methods (e.g., cell-free assays vs. cell-based assays) will yield different IC50 values.
-
Cell Line Specifics: The expression levels of various TRP channels in a given cell line will influence its sensitivity to this compound.
-
Experimental Conditions: Factors such as incubation time, cell density, and the specific endpoint being measured (e.g., inhibition of channel activity vs. reduction in cell viability) can all impact the determined IC50.
Q4: What is the relevance of using this compound in DMS-114 and JEB patient-derived keratinocytes?
A4: In studies involving DMS-114 and JEB patient-derived keratinocytes, this compound was used to investigate its effect on aminoglycoside-induced premature termination codon (PTC) readthrough.[1] The focus was on the inhibition of TRP channels to reduce the cellular uptake of aminoglycosides like G418, rather than determining its cytotoxic IC50.[1]
Data Presentation
Table 1: Summary of this compound IC50 Values
| Assay/Cell Line | Target | IC50 (µM) | Notes |
| Cell-free assay | TRPC5 | 4.06 | Direct inhibition of the TRPC5 channel. |
| HEK-293 cells | TRPC5 (overexpressed) | 14.7 | Determined in a cell-based assay. |
| A498 cells | Endogenous TRPC1:C4 | 3.4 | Inhibition of endogenously expressed TRP channels. |
| Various TRP Channels | TRPC3, TRPC4, TRPC6, TRPV4 | 1.8 - 18 | Demonstrates the non-selective nature of this compound at higher concentrations.[1] |
| DMS-114 cells | Multiple TRP Channels | Not explicitly determined | Used to suppress G418 uptake; activity is expected to be in the low micromolar range based on its inhibition of various TRPC channels.[1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cell line of interest
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Troubleshooting Guides
Troubleshooting for MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High background in no-cell control wells | Contamination of media or reagents with bacteria or yeast. | Use fresh, sterile reagents. Filter-sterilize solutions if necessary. |
| Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay or subtract the background absorbance from a no-cell control. | |
| Low signal or poor dose-response | Cell seeding density is too low or too high. | Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. |
| Incubation time with this compound is too short. | Increase the incubation time to allow for a measurable effect on cell viability. | |
| This compound is not stable in the culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| "Edge effect" due to evaporation in the outer wells of the plate. | Avoid using the outer wells for experimental data or fill them with sterile PBS to maintain humidity. | |
| Incomplete dissolution of formazan crystals. | Ensure adequate mixing and incubation time with the solubilization solution. |
Troubleshooting for Calcium Flux Assays (Relevant for TRP Channel Inhibition)
| Issue | Potential Cause | Recommended Solution |
| No or weak calcium signal upon agonist stimulation | Low expression of the target TRP channel in the cell line. | Use a cell line known to express the target channel or a transiently/stably transfected cell line. |
| Inactive agonist or incorrect concentration. | Use a fresh, validated agonist at an optimized concentration. | |
| Calcium-free assay buffer. | Ensure the assay buffer contains an appropriate concentration of calcium. | |
| High background fluorescence | Autofluorescence of the compound or cells. | Measure the background fluorescence of the compound and cells alone and subtract it from the experimental values. |
| Dye leakage from cells. | Use a dye with better cellular retention or reduce the incubation time. | |
| Inconsistent results with this compound inhibition | This compound concentration is too low or too high. | Perform a dose-response curve to determine the optimal inhibitory concentration range. |
| Non-specific effects of this compound at high concentrations. | Be aware of the off-target effects of this compound on other TRP channels and interpret the data accordingly. |
Visualizations
Caption: Workflow for IC50 determination of this compound using the MTT assay.
Caption: this compound inhibits TRPC5 and TRPV4, blocking downstream Ca²⁺ signaling.
References
Validation & Comparative
A Comparative Guide to AC1903 and Other TRPC5 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of AC1903 with other prominent transient receptor potential canonical 5 (TRPC5) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRPC5 in various diseases, including chronic kidney disease and neurological disorders. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways.
Introduction to TRPC5 Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its role in mediating calcium influx in response to various stimuli has made it a compelling target for therapeutic intervention.[1] Notably, TRPC5 is involved in the pathogenesis of focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases, where its inhibition has been shown to protect podocytes, the specialized cells of the kidney's filtration barrier.[2][3][4] Furthermore, TRPC5 is expressed in the central nervous system and is being investigated as a target for anxiety and pain.[5][6]
This compound is a small molecule inhibitor of TRPC5 that has demonstrated efficacy in preclinical models of kidney disease.[2][3][7] This guide provides an objective comparison of this compound with other frequently studied TRPC5 inhibitors, including ML204, Pico145, GFB-8438, Clemizole, and HC-070.
Comparative Efficacy and Selectivity of TRPC5 Inhibitors
The inhibitory activity of this compound and its counterparts has been characterized using various in vitro assays, primarily patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | TRPC5 IC50 (µM) | TRPC4 IC50 (µM) | TRPC6 IC50 (µM) | Other Targets | Reference(s) |
| This compound | 14.7 | >100 (initially reported) ~low µM (later studies) | >100 (initially reported) 15 | TRPC3 (~5.2 µM), TRPV4 (~19 µM) | [8],[9],[10] |
| ML204 | 13.6 | - | - | - | [8] |
| Pico145 (HC-608) | ~nM potency | ~nM potency | - | Selective for TRPC1/4/5 | [9],[10] |
| GFB-8438 | 0.18 - 0.28 | 0.29 | >30 | Selective for TRPC4/5 | [4],[11] |
| Clemizole | - | - | - | Benzimidazole-derived H1 antagonist | [5],[11] |
| HC-070 | ~nM potency | ~nM potency | - | Highly selective for TRPC4/5 | [5],[6] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Initial reports described this compound as a specific and selective inhibitor of TRPC5, with no effects on TRPC4 or TRPC6 currents.[12] However, subsequent studies have indicated that this compound may be less selective than first thought, demonstrating inhibitory activity against other TRPC channels, such as TRPC3 and TRPC4 at similar concentrations, and even the TRPV4 channel.[9][10][13] In contrast, inhibitors like Pico145 and HC-070 exhibit high potency in the nanomolar range and greater selectivity for TRPC4 and TRPC5.[5][6][9] ML204 has been shown to be nearly equipotent to this compound in inhibiting TRPC5.[8] GFB-8438 is another potent and selective inhibitor of TRPC4 and TRPC5.[4][11]
TRPC5 Signaling Pathway in Podocytes
In podocytes, TRPC5 is a key player in a signaling pathway that can lead to cellular injury and proteinuria when dysregulated. The activation of this pathway is often initiated by stimuli such as Angiotensin II (Ang II).
As depicted, Angiotensin II binding to its receptor (AT1R) activates Phospholipase C (PLC), leading to the activation of TRPC5 channels. This results in an influx of calcium (Ca²⁺), which in turn activates the small GTPase Rac1 and the phosphatase calcineurin.[2][14] Activated Rac1 can create a positive feedback loop by promoting the insertion of more TRPC5 channels into the plasma membrane.[3][7][15] The downstream effects include cytoskeletal remodeling, leading to podocyte injury and the development of proteinuria.[7]
Experimental Protocols
The characterization and comparison of TRPC5 inhibitors rely on standardized experimental protocols. Below are outlines of key methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel activity.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPC channels. Cells are cultured on coverslips for easy access.
-
Pipette and Solutions: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP). The extracellular solution typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.
-
Recording: Whole-cell currents are recorded using an amplifier. Cells are voltage-clamped at a holding potential (e.g., -60 mV), and current responses to voltage ramps or steps are measured.
-
Drug Application: A TRPC5 agonist, such as Riluzole, is applied to activate the channel and establish a baseline current.[16] Subsequently, the inhibitor of interest is perfused at increasing concentrations to determine the dose-dependent inhibition.
In Vivo Model: DOCA-Salt Hypertensive Rat
This model is used to evaluate the efficacy of TRPC5 inhibitors in a setting of hypertensive kidney disease.
Methodology:
-
Animal Preparation: Unilateral nephrectomy is performed on rats.
-
Induction of Hypertension: A silicone pellet containing deoxycorticosterone acetate (DOCA) is implanted subcutaneously, and the rats are provided with saline (e.g., 0.9% NaCl) as drinking water.[17][18][19] This induces hypertension and subsequent kidney damage.
-
Treatment: The rats are treated with the TRPC5 inhibitor (e.g., this compound administered via intraperitoneal injection) or a vehicle control.[12]
-
Outcome Measures: Key parameters such as blood pressure, urinary protein and albumin excretion, and kidney histology are assessed to determine the therapeutic effect of the inhibitor.
Conclusion
This compound has been a valuable tool in establishing TRPC5 as a therapeutic target for kidney disease. While initial studies suggested high selectivity, more recent evidence indicates a broader inhibitory profile. For researchers requiring high selectivity, newer compounds like GFB-8438 and HC-070 may be more suitable. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental model being used. This guide provides a foundation for making informed decisions in the selection and application of TRPC5 inhibitors.
References
- 1. Frontiers | Direct modulation of TRPC ion channels by Gα proteins [frontiersin.org]
- 2. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 8. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Riluzole activates TRPC5 channels independently of PLC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. omicsonline.org [omicsonline.org]
A Head-to-Head Comparison of AC1903 and ML204 in TRP Channel Inhibition
In the landscape of pharmacological tools for studying Transient Receptor Potential (TRP) channels, AC1903 and ML204 have emerged as key inhibitors for dissecting the roles of specific TRPC subfamilies. This guide provides a comprehensive comparison of their efficacy, selectivity, and mechanisms of action, supported by experimental data to aid researchers in selecting the appropriate tool for their studies. While both compounds have been utilized as inhibitors of the TRPC4/5 subfamily, recent evidence suggests a more complex selectivity profile for this compound, warranting a careful evaluation of their respective properties.
Quantitative Efficacy and Selectivity
The inhibitory potency of this compound and ML204 has been characterized across various TRP channels using cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative basis for comparison.
| Target Channel | This compound IC50 (µM) | ML204 IC50 (µM) | Assay Type | Reference |
| TRPC5 | 4.06 - 18 | 2.9 (9-fold less potent than on TRPC4) | Calcium Influx / Electrophysiology | [1][2][3] |
| TRPC4 | 1.8 - 18 | 0.96 - 2.9 | Calcium Influx / Electrophysiology | [1][4][5][6] |
| TRPC3 | 5.2 | Modest Inhibition | Calcium Influx | [1][5] |
| TRPC6 | 15 | ~18 (19-fold less potent than on TRPC4) | Calcium Influx | [1][5][6] |
| TRPV4 | 19 | No significant inhibition | Calcium Influx | [1] |
| TRPV1 | Weak to no effect | No significant inhibition | Calcium Influx / Electrophysiology | [1][6][7] |
| TRPA1 | Not Reported | No significant inhibition | Calcium Influx / Electrophysiology | [6][7] |
| TRPM8 | Not Reported | No significant inhibition | Calcium Influx / Electrophysiology | [6][7] |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.
Initial reports positioned this compound as a specific and selective inhibitor of TRPC5.[2][8] However, more recent comprehensive profiling has revealed that this compound inhibits multiple TRPC channels, including TRPC3, TRPC4, TRPC5, and TRPC6, as well as TRPV4, with IC50 values in the low micromolar range.[1][8] This broader selectivity profile suggests that this compound should be considered a non-selective TRPC inhibitor.[1]
In contrast, ML204 demonstrates a more defined selectivity for TRPC4 and TRPC5 channels.[6][9] It is a potent inhibitor of TRPC4 with an IC50 of approximately 1 µM in fluorescent-based assays and around 3 µM in electrophysiological recordings.[5][10] Its selectivity against TRPC6 is notably high, at 19-fold less potency compared to TRPC4.[5][6] Furthermore, ML204 shows minimal to no activity against a panel of other TRP channels, including TRPV1, TRPV3, TRPA1, and TRPM8, at concentrations up to 20 µM.[6][7]
Mechanism of Action
Both this compound and ML204 are understood to act as direct channel blockers. Evidence for ML204 suggests that its inhibitory action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the TRPC4 channel protein itself.[4][6][7] This is supported by experiments showing that ML204 can block TRPC4 currents activated by different mechanisms, including direct G-protein activation with GTPγS.[6][7] The precise binding site and the exact mechanism of channel pore occlusion for both inhibitors are still subjects of ongoing investigation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for TRPC4/5 channel activation and inhibition, as well as a typical experimental workflow for characterizing inhibitors like this compound and ML204.
References
- 1. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Specificity of AC1903: A Comparative Analysis with Broad-Spectrum TRP Channel Blockers
In the landscape of transient receptor potential (TRP) channel modulation, the demand for highly specific pharmacological tools is paramount for dissecting the physiological roles of individual channel subtypes and for the development of targeted therapeutics. This guide provides a detailed comparison of AC1903, a selective TRPM8 antagonist, with classic broad-spectrum TRP channel blockers, namely Ruthenium Red and 2-aminoethoxydiphenyl borate (2-APB). We present quantitative data on their inhibitory profiles, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potency of this compound, Ruthenium Red, and 2-APB across various TRP channel subtypes is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), clearly illustrate the superior specificity of this compound for the TRPM8 channel compared to the broad-spectrum inhibitors.
| Compound | TRPM8 | TRPV1 | TRPV2 | TRPV3 | TRPC3 | TRPC5 | TRPC6 | TRPM7 |
| This compound | ~50 nM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Ruthenium Red | µM range | µM range | µM range | µM range | µM range | µM range | µM range | µM range |
| 2-APB | ~70-170 µM [1][2] | Activator | Activator | Activator | Inhibitor[3] | Inhibitor | Inhibitor[3] | Inhibitor [1][2] |
Note: Specific IC50 values for Ruthenium Red are highly variable depending on the experimental conditions and TRP channel subtype, but it is generally effective in the micromolar range across many TRP channels. 2-APB exhibits a complex pharmacology, acting as an inhibitor for some TRP channels and an activator for others.
Signaling Pathways and Mechanisms of Action
TRPM8 Channel Activation and Inhibition
The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol.[4][5] Its activation leads to a calcium influx, which depolarizes the neuron and signals the sensation of cold.[5] this compound acts as a potent and selective antagonist of the TRPM8 channel, effectively blocking this signaling cascade.[6]
TRPM8 signaling pathway and point of inhibition by this compound.
Broad-Spectrum TRP Channel Blockers
In contrast to the targeted action of this compound, broad-spectrum blockers like Ruthenium Red and 2-APB have more generalized and often complex mechanisms of action.
-
Ruthenium Red: This inorganic dye is a polycationic compound that physically occludes the pore of many TRP channels, thereby non-selectively blocking cation influx.[7][8][9] Its lack of specificity makes it a useful tool for general TRP channel studies but unsuitable for investigating the role of a specific subtype.[10]
-
2-APB: The mechanism of 2-APB is multifaceted. It has been shown to directly interact with and inhibit several TRP channels, including TRPC and TRPM subtypes.[1][2][3] However, it can also activate members of the TRPV subfamily.[11] This dual activity profile complicates the interpretation of experimental results when using 2-APB.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used in TRP channel research.
1. Patch-Clamp Electrophysiology for IC50 Determination
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the specific human TRP channel of interest. Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.[12][13] Borosilicate glass pipettes with a resistance of 3-5 MΩ are used as recording electrodes.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Experimental Procedure:
-
A baseline current is established by holding the cell at a membrane potential of -60 mV.
-
The specific TRP channel agonist (e.g., 100 µM menthol for TRPM8) is applied to the bath to elicit a maximal current response.
-
Once a stable current is achieved, the test inhibitor (e.g., this compound) is co-applied with the agonist at increasing concentrations.
-
The steady-state current at each inhibitor concentration is measured and normalized to the maximal agonist-induced current.
-
The resulting concentration-response data are fitted with a Hill equation to determine the IC50 value.[6]
-
2. Calcium Imaging for High-Throughput Screening
This method measures changes in intracellular calcium concentration as an indirect readout of TRP channel activity and is well-suited for screening compound libraries.[14][15][16]
-
Cell Preparation: HEK293 cells stably expressing the target TRP channel are seeded in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[17] After loading, cells are washed to remove excess dye.
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The test compounds (inhibitors) are added to the wells and incubated for a predetermined time.
-
The specific TRP channel agonist is then added to stimulate calcium influx.
-
Fluorescence intensity is monitored over time. The peak fluorescence response in the presence of the inhibitor is compared to the response with the agonist alone.
-
IC50 values are calculated from the concentration-response curves.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the specificity of a novel TRP channel inhibitor.
Workflow for identifying and characterizing a specific TRP channel inhibitor.
Conclusion
The data and methodologies presented in this guide underscore the exceptional specificity of this compound for the TRPM8 channel. Unlike broad-spectrum blockers such as Ruthenium Red and 2-APB, which interact with multiple TRP channel subtypes, this compound offers a precise tool for the investigation of TRPM8 function. This high degree of selectivity is crucial for elucidating the specific roles of TRPM8 in physiological and pathophysiological processes and for the development of novel therapeutics with minimal off-target effects. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to characterize novel TRP channel modulators.
References
- 1. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. Ruthenium red: Blocker or antagonist of TRPV channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ Imaging as a tool to assess TRP channel function in murine distal nephrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
AC1903: A Critical Evaluation of its On-Target Effects on TRPC5
For researchers, scientists, and drug development professionals, the selective modulation of ion channels is a critical aspect of tool compound utility and therapeutic potential. This guide provides an objective comparison of AC1903's performance as a TRPC5 inhibitor against other alternatives, supported by experimental data and detailed protocols.
This compound has been identified as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel implicated in various physiological and pathological processes, including kidney diseases and neurological functions.[1][2][3] This guide delves into the experimental validation of this compound's on-target effects, presenting a comparative analysis of its potency and selectivity, and offering detailed experimental methodologies for researchers seeking to replicate or build upon these findings.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a pharmacological agent. Data for this compound and other TRPC inhibitors have been compiled from various studies to facilitate a direct comparison. However, a notable discrepancy exists in the reported selectivity of this compound. While some studies initially positioned this compound as a selective TRPC5 inhibitor[1][2][4], subsequent research has revealed a broader spectrum of activity, with inhibitory effects on other TRPC channels and even TRPV4.[5][6][7]
Table 1: Comparative IC50 Values of TRPC Inhibitors (in µM)
| Compound | TRPC5 | TRPC4 | TRPC3 | TRPC6 | TRPV4 | Reference |
| This compound | 4.06 | >100 | - | No effect | - | [4][8] |
| 14.7 | No effect | - | No effect | - | [1][2] | |
| 18 (EA-activated) | 1.8 (S1P-activated) | Inhibited | Inhibited | Inhibited | [5] | |
| 3.5 (S1P-activated) | 3.0 (TRPC4-C1) | Inhibited | Inhibited | - | [5][7] | |
| ML204 | 13.6 | Weakly blocks | - | Weakly blocks | - | [1][2] |
| Pico145 | Potent inhibitor | Potent inhibitor | - | - | - | [5][7] |
| GFB-8438 | Potent inhibitor | Potent inhibitor | - | - | - | [5] |
| SAR7334 | - | - | Inhibitor | Inhibitor | - | [5][6] |
EA: (-)-englerin A; S1P: Sphingosine-1-phosphate. The variability in this compound's IC50 values and its reported off-target effects underscore the importance of careful experimental validation in specific cellular contexts.
Experimental Protocols for On-Target Validation
Accurate validation of a compound's on-target effects is paramount. The following are detailed methodologies for key experiments frequently cited in the characterization of TRPC5 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures ion channel activity by recording the currents flowing through the cell membrane.
Objective: To determine the inhibitory effect of this compound on TRPC5 channel currents.
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing human TRPC5.
Protocol:
-
Cell Preparation: Plate HEK-293-TRPC5 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit currents.
-
Activate TRPC5 channels using a specific agonist, such as 30 nM (-)-englerin A (EA) or 10 µM Riluzole.[2][5]
-
Once a stable baseline current is established, perfuse the cells with increasing concentrations of this compound (e.g., 1 µM to 100 µM) in the presence of the agonist.
-
Record the current at each concentration until a steady-state inhibition is achieved.
-
-
Data Analysis:
-
Measure the peak outward current at +80 mV.
-
Normalize the current at each this compound concentration to the maximal current recorded with the agonist alone.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Fura-2 Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i), a downstream consequence of TRPC5 channel activation.
Objective: To assess the effect of this compound on TRPC5-mediated calcium influx.
Cell Line: HEK-293 cells transiently or stably expressing human TRPC5.
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in a physiological salt solution.
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Experimental Procedure:
-
Continuously perfuse the cells with an extracellular solution.
-
Establish a stable baseline Fura-2 ratio (F340/F380).
-
Activate TRPC5 channels with an agonist like 10 µM sphingosine-1-phosphate (S1P) or 30 nM EA.[5]
-
After observing a sustained increase in the F340/F380 ratio, apply this compound at various concentrations.
-
At the end of each experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with EGTA to obtain the minimum ratio (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
Quantify the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium signal.
-
Calculate the IC50 value from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and validation strategy for this compound.
Caption: TRPC5 signaling pathway and point of inhibition by this compound.
The activation of Gq-coupled receptors leads to PLC-mediated hydrolysis of PIP2, generating DAG which in turn activates TRPC5, leading to calcium influx.[3] Downstream, this calcium signal can activate CaMKIIβ to regulate dendrite patterning in the brain or activate Rac1, leading to ROS production and podocyte injury in the kidney.[2][9][10] this compound is designed to block the TRPC5 channel, thereby inhibiting these downstream effects.
Caption: General experimental workflow for validating a TRPC5 inhibitor.
This workflow outlines a logical progression from initial in vitro characterization to in vivo validation. It begins with confirming activity on the intended target in a heterologous expression system, followed by determining potency and selectivity. Promising candidates are then advanced to animal models of disease to assess therapeutic efficacy and on-target engagement in a more physiological context. Studies have utilized this approach, for instance, by administering this compound to rat models of focal segmental glomerulosclerosis (FSGS) and observing a reduction in proteinuria and prevention of podocyte loss.[1][2][11]
Conclusion
This compound is a valuable tool for studying the function of TRPC5. However, the conflicting reports on its selectivity warrant caution. Researchers using this compound should be aware of its potential off-target effects on other TRP channels, particularly TRPC3, TRPC4, TRPC6, and TRPV4, at concentrations commonly used for TRPC5 inhibition.[5] For studies demanding high selectivity, alternative inhibitors such as Pico145 or GFB-8438 for TRPC1/4/5, or the use of genetic knockout models, should be considered as complementary approaches to definitively attribute a biological effect to TRPC5 inhibition. The provided experimental protocols and workflows serve as a guide for the rigorous validation of this compound and other potential TRPC5 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. AC 1903 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
AC1903: A Tale of Shifting Selectivity for TRPC Channels
A critical evaluation of AC1903's cross-reactivity with TRPC4 and TRPC6 channels reveals that its selectivity profile is highly dependent on experimental conditions, a crucial consideration for researchers in pharmacology and drug development. Initially lauded as a selective inhibitor of the transient receptor potential canonical 5 (TRPC5) channel, emerging evidence demonstrates that this compound also exhibits potent inhibitory activity against TRPC4 and TRPC6 channels under specific experimental protocols.[1][2] This guide provides a comprehensive comparison of this compound's activity on these channels, supported by experimental data and detailed methodologies, to aid researchers in the nuanced interpretation of their findings.
Unraveling the Discrepancy: A Comparative Analysis of this compound Potency
The reported selectivity of this compound for TRPC5 over TRPC4 and TRPC6 has been a subject of conflicting reports in scientific literature.[1][3][4] While some early studies indicated high selectivity for TRPC5, subsequent research has demonstrated that this compound can inhibit TRPC4 and TRPC6 with comparable potency to TRPC5, particularly when longer pre-incubation times are employed.[2] This suggests that the inhibitory action of this compound on TRPC4 and TRPC6 may be time-dependent.
A key study highlighted that short exposure (~20 seconds) of this compound to cells expressing TRPC4 and TRPC6 resulted in minimal inhibition.[5] In contrast, a 30-minute pre-incubation with this compound led to significant, low micromolar inhibition of both TRPC4 and TRPC6.[2] This crucial difference in experimental design likely accounts for the divergent selectivity profiles reported.
Below is a summary of the half-maximal inhibitory concentration (IC50) values of this compound for TRPC4, TRPC5, and TRPC6 from studies employing different experimental conditions.
| Channel | Reported IC50 (Selective Profile) | Reported IC50 (Non-Selective Profile) | Reference |
| TRPC4 | >100 µM | 1.8 - 2.1 µM | [2] |
| TRPC5 | 4.0 - 14.7 µM | 3.5 - 18 µM | [5][2] |
| TRPC6 | No effect | 15 µM | [2] |
It is also noteworthy that this compound has been shown to inhibit other members of the TRP channel family, including TRPC3 and TRPV4, with IC50 values of 5.2 µM and 19 µM, respectively, further underscoring its non-selective profile under certain conditions.[2]
Experimental Protocols: The Key to Understanding this compound Activity
The conflicting data on this compound's selectivity underscores the importance of scrutinizing experimental methodologies. The two primary techniques used to assess the inhibitory activity of this compound on TRPC channels are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of channel activity and inhibition.
Protocol for Determining TRPC5 Selectivity (Short Application Time):
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding human TRPC4, TRPC5, or TRPC6 channels.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection. The external solution contains physiological ion concentrations, and the internal pipette solution contains a cesium-based solution to block potassium channels.
-
Channel Activation:
-
TRPC5 channels are activated by the application of 3 µM Riluzole.
-
TRPC4 channels are activated by 100 µM Carbachol (CCh).
-
TRPC6 channels are activated by 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
-
This compound Application: this compound is applied to the activated channels for approximately 20 seconds at various concentrations to determine the dose-response relationship.[5]
-
Data Analysis: The resulting currents are measured and analyzed to calculate the IC50 values.
Protocol for Determining Non-Selective Inhibition (with Pre-incubation):
-
Cell Culture and Transfection: Similar to the selective protocol, HEK-293 T-REx cells capable of inducible expression of the target TRPC channel are used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 30 minutes prior to the experiment.[2]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.
-
Channel Activation: Channels are activated using (-)-Englerin A (EA) or Sphingosine-1-phosphate (S1P) for TRPC4 and TRPC5, and OAG for TRPC6.[2]
-
Data Analysis: Currents are measured and IC50 values are calculated.
Intracellular Calcium Imaging
This method measures changes in the concentration of intracellular calcium, an indirect indicator of channel activity, upon channel activation and inhibition.
Protocol for Assessing Non-Selective Inhibition:
-
Cell Culture and Dye Loading: HEK-293 T-REx cells expressing the target TRPC channel are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Pre-incubation: Cells are pre-incubated with different concentrations of this compound for 30 minutes.[2]
-
Channel Activation: Channel activators (EA for TRPC4/5, OAG for TRPC6) are added to the wells.[2]
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is used to determine the concentration-dependent inhibition and calculate IC50 values.
Visualizing the Molecular Interactions
To better understand the context of this compound's activity, it is helpful to visualize the signaling pathways that lead to the activation of TRPC4 and TRPC6 channels, as well as the experimental workflows used to assess inhibition.
Caption: Canonical activation pathway of TRPC4 and TRPC6 channels.
Caption: Workflow for evaluating this compound's inhibitory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Canonical (TRPC) Channels as Modulators of Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: AC1903 vs. Standard of Care for Focal Segmental Glomerulosclerosis (FSGS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of AC1903, a novel TRPC5 channel inhibitor, with the current standard of care for Focal Segmental Glomerulosclerosis (FSGS), a leading cause of kidney failure. Experimental data from preclinical studies of this compound are juxtaposed with established clinical outcomes for standard therapies to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound offers a targeted approach to preserving podocyte health. Podocytes are critical cells in the kidney's filtration barrier, and their injury is a hallmark of FSGS. This compound selectively blocks the TRPC5 ion channel, which is implicated in a pathogenic cascade leading to podocyte damage and proteinuria (protein in the urine).[1] The activation of the Rac1 protein is known to trigger TRPC5, leading to an influx of calcium that ultimately destroys the podocytes.[2] By inhibiting TRPC5, this compound aims to interrupt this destructive pathway, protecting podocytes and preserving kidney function.[1][2]
The standard of care for primary FSGS, on the other hand, relies on broad immunosuppression to quell what is believed to be an autoimmune attack on the kidneys.[3][4] Corticosteroids and calcineurin inhibitors (CNIs) are the mainstays of treatment, working to dampen the overall immune response.[3][4] For secondary FSGS, treatment is directed at the underlying cause.[5][6] Supportive care for all forms of FSGS includes blood pressure control, often with angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs), to reduce proteinuria.[5][6]
Preclinical Efficacy: this compound in Animal Models
This compound has demonstrated significant efficacy in animal models of kidney disease, showcasing its potential as a podocyte-protective agent.
| Parameter | This compound Treatment | Vehicle/Control | Animal Model |
| Proteinuria | Suppressed severe proteinuria | Progressive proteinuria | Transgenic rat model of FSGS |
| Podocyte Number | Preserved podocyte numbers | Significant podocyte loss | Transgenic rat model of FSGS |
| Glomerular scarring | Reduced pseudocyst formation | Severe glomerulosclerosis | Transgenic rat model of FSGS |
| Proteinuria | Decreased rate of proteinuria | Progressive proteinuria | Dahl salt-sensitive rat model of hypertensive kidney disease |
Data summarized from preclinical studies.[7][8]
Clinical Efficacy: Standard of Care in FSGS Patients
The efficacy of the standard of care for primary FSGS varies among patients, with a notable portion being resistant to treatment.
| Treatment | Outcome | Patient Population |
| Corticosteroids | Induces remission in ~25% of patients. | Children and adults with primary FSGS. |
| Calcineurin Inhibitors (e.g., Cyclosporine) | Can induce partial or complete remission in steroid-resistant cases. | Patients with steroid-resistant primary FSGS. |
| Mycophenolate Mofetil with Dexamethasone | No significant difference in remission rates compared to cyclosporine in one study. | Children and young adults with steroid-resistant primary FSGS. |
Data from clinical trials and treatment guidelines.[9][10]
Experimental Protocols
This compound In Vivo Studies (Transgenic Rat Model of FSGS)
-
Animal Model: A transgenic rat model that develops key features of human FSGS, including severe proteinuria and podocyte loss.[8]
-
Dosing Regimen: this compound was administered via intraperitoneal injection at a dose of 50 mg/kg twice daily.[1][11]
-
Treatment Duration: Treatment was initiated either before the onset of significant proteinuria or after the establishment of advanced disease and continued for several weeks.[8]
-
Endpoint Measurements:
-
Proteinuria: 24-hour urine collection to measure protein levels.
-
Podocyte Number: Quantified through morphometric analysis of kidney tissue sections.
-
Glomerular Histology: Kidney sections were stained and examined for evidence of glomerulosclerosis and pseudocyst formation.[8]
-
Blood Pressure: Monitored to assess for any effects on systemic blood pressure.[8]
-
Standard of Care Clinical Trial (Example: Steroid-Resistant FSGS)
-
Patient Population: Children and young adults with a diagnosis of primary FSGS who have not responded to a standard course of corticosteroid therapy.[9][10]
-
Treatment Arms:
-
Treatment Duration: Typically a 12-month course of treatment.[9][10]
-
Endpoint Measurements:
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The Rac1-TRPC5 signaling cascade leading to podocyte injury and proteinuria, and the inhibitory action of this compound.
Caption: A simplified workflow for the preclinical evaluation of this compound in an animal model of FSGS.
Caption: A logical comparison highlighting the key characteristics of this compound versus the standard of care for FSGS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. How I Treat Focal Segmental Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kdigo.org [kdigo.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Focal segmental glomerulosclerosis (FSGS) [kidneyfund.org]
- 7. This compound - Applications - CAT N°: 25324 [bertin-bioreagent.com]
- 8. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial of focal segmental glomerulosclerosis in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trial of focal segmental glomerulosclerosis in children and young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
AC1903: A Critical Evaluation for Use as a Negative Control in TRPC5 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to TRPC5 Inhibitors
The transient receptor potential canonical 5 (TRPC5) ion channel is a crucial mediator of calcium signaling in various physiological and pathological processes, making it a significant target for therapeutic intervention. Genetic models, such as TRPC5 knockout (KO) animals, are invaluable tools for dissecting its functions. In such studies, pharmacological inhibitors are often used as controls to validate findings and probe temporal aspects of channel function. While initially reported as a selective TRPC5 inhibitor, accumulating evidence suggests that AC1903 lacks the specificity required for a reliable negative control in TRPC5 KO studies. This guide provides a comparative analysis of this compound and alternative compounds, supported by experimental data, to inform the selection of appropriate pharmacological tools for TRPC5 research.
The Challenge of Specificity: Why this compound Falls Short as a Negative Control
An ideal negative control in a knockout model should be inert, demonstrating no biological effect in the absence of its target. However, studies have revealed that this compound inhibits multiple other TRP channels, including TRPC3, TRPC4, TRPC6, and TRPV4, with potencies in a similar micromolar range to its TRPC5 inhibition.[1] This lack of selectivity means that any observed effects of this compound in a TRPC5 KO model cannot be definitively attributed to off-target interactions, confounding the interpretation of experimental results.
Comparative Analysis of TRPC5 Inhibitors
Several alternative small-molecule inhibitors of TRPC5 have been developed with improved selectivity profiles. This section compares the performance of this compound with more selective compounds such as Pico145 and GFB-8438.
Inhibitor Specificity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against various TRP channels. Lower IC50 values indicate higher potency.
| Compound | TRPC5 IC50 (µM) | TRPC4 IC50 (µM) | TRPC3 IC50 (µM) | TRPC6 IC50 (µM) | TRPV4 IC50 (µM) | Other Off-Targets |
| This compound | 3.5 - 18 | 3.0 - 20 | ~ low µM | ~ low µM | ~ low µM | PIEZO1 (weak/no effect)[1] |
| Pico145 | 0.009 - 1.3 (pM) | 0.009 - 1.3 (pM) | >10 | >10 | >10 | Highly selective for TRPC1/4/5[2] |
| GFB-8438 | 0.18 | 0.29 | >10 | >10 | >10 | Selective for TRPC4/5[3][4][5] |
| ML204 | ~1 | ~1 | Weak | ~19 | >10 | Selective for TRPC4/5[6] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
The data clearly illustrates that while this compound inhibits TRPC5, it also potently inhibits other TRPC channels.[1] In contrast, Pico145 and GFB-8438 exhibit significantly greater selectivity for TRPC5 and its close homolog TRPC4, with minimal activity against other TRP channels at effective concentrations.[2][3][4][5]
Signaling Pathways and Experimental Workflows
To understand the implications of this compound's lack of selectivity, it is crucial to visualize the signaling pathways involved and the workflows used to assess inhibitor specificity.
Figure 1. A generalized workflow for determining the specificity of TRP channel inhibitors.
Figure 2. Logic diagram illustrating the expected outcomes of using a selective vs. a non-selective inhibitor in TRPC5 KO studies.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental protocols are essential.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of inhibitor potency.
Objective: To determine the IC50 of a test compound on a specific TRP channel.
Cell Preparation:
-
HEK293 cells stably or transiently expressing the human TRP channel of interest (e.g., TRPC5, TRPC4, TRPC3, TRPC6, TRPV4) are cultured on glass coverslips.
-
For some channels, co-transfection with a receptor (e.g., M5 muscarinic receptor for TRPC6) may be necessary to elicit robust activation.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane of a target cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).
-
A baseline current is established before applying a specific channel agonist (e.g., 30 nM Englerin A for TRPC4/5).
-
Once a stable current is achieved, the test inhibitor is applied at increasing concentrations.
-
The inhibition of the agonist-induced current is measured at each concentration.
-
Data is analyzed to generate a dose-response curve and calculate the IC50 value.
Ratiometric Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.
Objective: To assess the functional inhibition of TRP channels by a test compound in a population of cells.
Cell Preparation:
-
Cells expressing the target TRP channel are plated in 96-well black-walled, clear-bottom plates.
Procedure:
-
Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) in a physiological salt solution for 60 minutes at 37°C.
-
After loading, cells are washed to remove extracellular dye.
-
The plate is placed in a fluorescence plate reader or on a microscope equipped for ratiometric imaging.
-
Baseline fluorescence is recorded at excitation wavelengths of 340 nm and 380 nm, with emission measured at 510 nm.
-
The test inhibitor is added to the wells and incubated for a specified period.
-
A specific channel agonist is then added to stimulate calcium influx through the target channel.
-
The change in the 340/380 nm fluorescence ratio is monitored over time.
-
The inhibitory effect of the compound is calculated by comparing the agonist-induced calcium response in the presence and absence of the inhibitor.
-
Dose-response curves are generated to determine the IC50 of the inhibitor.
Conclusion and Recommendations
The available evidence strongly indicates that This compound is not a suitable negative control for TRPC5 knockout studies due to its significant off-target effects on other TRP channels. Its use in this context can lead to misleading interpretations of experimental data.
For researchers investigating the role of TRPC5, it is recommended to use more selective inhibitors such as Pico145 or GFB-8438 . These compounds offer a much cleaner pharmacological profile, ensuring that the observed effects are more likely attributable to the specific inhibition of TRPC5 (and in the case of these two compounds, also TRPC4). When using any pharmacological tool, it is crucial to consult the latest literature for the most up-to-date selectivity data and to perform appropriate control experiments to validate the findings. The combination of genetic models with highly selective pharmacology will provide the most robust and reliable insights into the complex biology of TRPC5.
References
- 1. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of AC1903 and Other Podocyte-Protective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of glomerular podocytes is paramount for maintaining the kidney's filtration barrier. Injury to these specialized cells is a hallmark of various proteinuric kidney diseases, making podocyte protection a critical therapeutic strategy. This guide provides a comparative analysis of AC1903, a novel TRPC5 channel inhibitor, against other established and emerging podocyte-protective agents. The information is compiled from preclinical studies to aid researchers in evaluating potential therapeutic avenues.
Mechanism of Action and Efficacy
This compound has emerged as a promising agent that prevents podocyte loss and restores kidney function in animal models of kidney disease[1]. Its primary mechanism involves the inhibition of the TRPC5 ion channel, which has been implicated in podocyte damage[1][2]. This guide compares this compound with other agents that protect podocytes through diverse mechanisms, including immunosuppression, stabilization of the actin cytoskeleton, and modulation of apoptotic pathways.
Comparative Efficacy in Preclinical Models
The following table summarizes the reported effects of various podocyte-protective agents in preclinical models of kidney disease. It is important to note that these results are not from direct head-to-head studies and experimental conditions may vary.
| Agent | Model of Podocyte Injury | Key Reported Efficacy | Reference(s) |
| This compound | Puromycin Aminonucleoside (PAN)-induced nephrosis (rat) | Reduced proteinuria, preserved podocyte cytoskeletal proteins (nephrin, podocin, synaptopodin), and prevented foot process effacement.[3] | [3] |
| Angiotensin II receptor (AT1R) transgenic rats (FSGS model) | Suppressed severe proteinuria and prevented podocyte loss.[2] | [2] | |
| Dahl salt-sensitive hypertensive rats | Suppressed proteinuria and rescued podocyte numbers.[2] | [2] | |
| Cyclosporin A (CsA) | PAN-induced nephropathy (rat) | Decreased proteinuria, reduced foot process fusion, and restored expression of synaptopodin and podocin.[4] | [4] |
| Adriamycin (ADR)-induced nephropathy (rat) | Reduced proteinuria and restored foot process effacement.[5] | [5] | |
| Rituximab | Adriamycin (ADR)-induced nephropathy (rat) | Ameliorated proteinuria and protected podocyte function.[6] | [6] |
| PAN-induced podocyte injury (in vitro) | Stabilized podocyte actin stress fibers and improved cell adhesion.[7] | [7] | |
| Dexamethasone | PAN-induced podocyte apoptosis (in vitro) | Significantly reduced apoptosis and rescued podocyte viability.[8][9] | [8][9] |
| All-trans retinoic acid (ATRA) | Nephrotoxic serum-induced glomerulonephritis (mouse) | Markedly improved renal function and reduced crescentic lesions by protecting podocytes.[10] | [10] |
| Adriamycin (ADR) nephropathy (mouse) | Reduced proteinuria and glomerulosclerosis.[11] | [11] |
Signaling Pathways and Mechanisms of Podocyte Protection
The protective effects of these agents are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying potential synergistic therapies and novel drug targets.
This compound: TRPC5 Channel Inhibition
This compound exerts its protective effects by inhibiting the TRPC5 calcium channel. In podocytes, TRPC5 activation, often downstream of Rac1, leads to calcium influx and subsequent cytoskeletal rearrangement and apoptosis. By blocking this channel, this compound prevents these detrimental effects.
This compound inhibits TRPC5-mediated calcium influx in podocytes.
Cyclosporin A (CsA): Calcineurin Inhibition and Cytoskeletal Stabilization
Cyclosporin A, a calcineurin inhibitor, has been shown to protect podocytes by stabilizing the actin cytoskeleton. It upregulates the expression of cofilin-1, an actin-depolymerizing factor, and can also act independently of its well-known target, synaptopodin[12].
Cyclosporin A promotes actin cytoskeleton stability in podocytes.
Rituximab: SMPDL-3b Modulation
Rituximab's protective effect on podocytes is independent of its B-cell depleting activity. It has been shown to bind to sphingomyelin phosphodiesterase acid-like 3b (SMPDL-3b) on podocytes, preserving its expression and stabilizing the actin cytoskeleton[6][13][14].
Rituximab's direct protective effect on podocytes via SMPDL-3b.
Dexamethasone: Anti-Apoptotic Signaling
Dexamethasone, a synthetic glucocorticoid, protects podocytes from apoptosis by modulating key signaling pathways. It has been shown to inhibit p53 expression, increase the anti-apoptotic protein Bcl-xL, and inhibit the translocation of apoptosis-inducing factor (AIF) to the nucleus[9][15]. It also stabilizes the PI3K/Akt signaling pathway[8][16].
Dexamethasone's multi-faceted anti-apoptotic effects on podocytes.
All-trans Retinoic Acid (ATRA): RARα-Mediated Differentiation
ATRA, a derivative of vitamin A, promotes podocyte protection by inducing their differentiation, primarily through the retinoic acid receptor-α (RARα)[10]. It can also inhibit podocyte proliferation and reduce glomerulosclerosis[10][11].
ATRA promotes podocyte differentiation via RARα activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.
Animal Models of Podocyte Injury
-
Puromycin Aminonucleoside (PAN)-Induced Nephrosis: This is a widely used model that mimics minimal change disease and focal segmental glomerulosclerosis (FSGS) in humans[17][18].
-
Adriamycin (ADR)-Induced Nephropathy: This model is well-characterized for studying chronic kidney disease (CKD) and FSGS[20][21][22][23].
-
Induction: A single intravenous (i.v.) injection of Adriamycin is typically administered to susceptible mouse strains (e.g., BALB/c) or rats[20][22]. Doses can range from 10 to 13 mg/kg in mice[20].
-
Disease Progression: The model replicates key features of human CKD, including proteinuria, podocyte injury, glomerulosclerosis, and tubulointerstitial fibrosis[20][21].
-
In Vitro Podocyte Injury Models
-
PAN Treatment of Cultured Podocytes: Differentiated podocytes are treated with PAN to induce cytoskeletal derangement, apoptosis, and loss of adhesion[7][24]. Concentrations can range, for instance, up to 60 µg/ml[24].
-
Lipopolysaccharide (LPS) Treatment: LPS is used to induce podocyte injury, causing derangement of the actin cytoskeleton and apoptosis[24][25][26]. Typical concentrations used are around 25 µg/ml[24].
Key Experimental Assays
-
Quantification of Podocyte Foot Process Effacement:
-
Transmission Electron Microscopy (TEM): This is the gold standard for visualizing and quantifying foot process effacement[3]. Morphometric analysis can be performed to measure foot process width[27].
-
Automated Morphological Analysis: Deep learning-based approaches, such as Automatic Morphological Analysis of Podocytes (AMAP), can be used for accurate segmentation and quantification of foot process morphology from microscopy images[28][29].
-
-
Assessment of Podocyte-Specific Markers:
-
Immunofluorescence Staining: This technique is used to visualize the expression and localization of podocyte markers such as nephrin, podocin, and synaptopodin in kidney sections or cultured cells[3].
-
Western Blotting: This method is employed to quantify the protein expression levels of these markers.
-
-
Cell Viability and Apoptosis Assays:
-
MTT or WST-1 Assays: These colorimetric assays are used to assess cell viability.
-
TUNEL Staining or Annexin V/Propidium Iodide Staining with Flow Cytometry: These methods are used to detect and quantify apoptotic cells.
-
-
Measurement of Proteinuria:
Conclusion
This compound represents a targeted therapeutic approach for podocyte protection by specifically inhibiting the TRPC5 channel. While direct comparative efficacy data against other agents like Cyclosporin A, Rituximab, Dexamethasone, and All-trans retinoic acid is lacking, this guide provides a framework for understanding their distinct mechanisms of action and reported preclinical efficacy. The choice of a therapeutic agent will likely depend on the specific underlying pathology of the kidney disease. Further head-to-head studies are warranted to definitively establish the comparative effectiveness of these podocyte-protective agents. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future studies in this critical area of nephrology research.
References
- 1. medindia.net [medindia.net]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcineurin inhibitors cyclosporin A and tacrolimus protect against podocyte injury induced by puromycin aminonucleoside in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporine A Protects Podocytes by Regulating Transgelin in Adriamycin-Induced Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rituximab protects podocytes and exerts anti-proteinuric effects in rat adriamycin-induced nephropathy independent of B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of rituximab on puromycin-induced apoptosis, loss of adhesion and cytoskeletal alterations in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone Inhibits Podocyte Apoptosis by Stabilizing the PI3K/Akt Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone prevents podocyte apoptosis induced by puromycin aminonucleoside: role of p53 and Bcl-2-related family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic acid improves nephrotoxic serum-induced glomerulonephritis through activation of podocyte retinoic acid receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteinuria Impairs Podocyte Regeneration by Sequestering Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporine A protects podocytes via stabilization of cofilin-1 expression in the unphosphorylated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rituximab targets podocytes in recurrent focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rituximab: A Boot to Protect the Foot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexamethasone prevents podocyte ap ... | Article | H1 Connect [archive.connect.h1.co]
- 16. Dexamethasone inhibits podocyte apoptosis by stabilizing the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 20. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adriamycin nephropathy: a model of focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adriamycin-induced nephropathy model | SMC Laboratories Inc. [smccro-lab.com]
- 23. Adriamycin induced Nephropathy Rodent Model - Creative Biolabs [creative-biolabs.com]
- 24. LPS and PAN-induced podocyte injury in an in vitro model of minimal change disease: changes in TLR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Fractalkine is Involved in Lipopolysaccharide-Induced Podocyte Injury through the Wnt/β-Catenin Pathway in an Acute Kidney Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Podocyte foot process effacement as a diagnostic tool in focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Deep learning-based segmentation and quantification of podocyte foot process morphology suggests differential patterns of foot process effacement across kidney pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
A Comparative Analysis of AC1903 and Novel TRPC5 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPC5 antagonist AC1903 against a panel of novel inhibitors: HC-070, ML204, and Pico145. The following sections detail their comparative potency, selectivity, and mechanisms of action, supported by experimental data and protocols.
Executive Summary
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in a variety of physiological and pathological processes, making them a compelling target for drug discovery. This guide benchmarks the performance of this compound, a known TRPC5 inhibitor, against three other significant antagonists: HC-070, ML204, and Pico145. While this compound demonstrates efficacy in the micromolar range, compounds such as HC-070 and Pico145 exhibit significantly higher potency, with IC50 values in the nanomolar and even picomolar range, respectively. ML204 presents a valuable tool with intermediate potency. The choice of antagonist for preclinical studies will ultimately depend on the specific experimental needs, including desired potency, selectivity profile, and mechanism of action.
Data Presentation: Comparative Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and the selected novel TRPC5 antagonists. Data is compiled from various in vitro assays, including patch-clamp electrophysiology and fluorescent calcium influx assays.
Table 1: Inhibitory Potency (IC50) against TRPC5
| Compound | Assay Type | Cell Line | Reported IC50 (TRPC5) | Citations |
| This compound | Patch-clamp | HEK-293 | 4.0 - 14.7 μM | [1][2][3] |
| Calcium Influx | HEK-293 | 4.06 μM | [4] | |
| HC-070 | Calcium Influx | hTRPC5-expressing cells | 9.3 nM | [5][6] |
| Patch-clamp (lanthanum-activated) | hTRPC5-expressing cells | 0.52 nM | [6][7] | |
| Patch-clamp (M1R-activated) | hTRPC5-expressing cells | 2.0 nM | [6] | |
| ML204 | Calcium Influx | HEK-293 | ~1 μM | [8] |
| Patch-clamp | HEK-293 | ~3 μM; ~65% inhibition at 10 µM | [8][9] | |
| Pico145 (HC-608) | Calcium Influx | (-)-englerin A-activated TRPC5 | 1.3 nM | [10][11] |
| Calcium Influx | TRPC5-TRPC1 concatemers | 0.2 nM | [11] |
Table 2: Selectivity Profile Against Other TRP Channels
| Compound | TRPC4 IC50 | TRPC6 IC50 | Other TRP Channels | Citations |
| This compound | >100 μM (weak inhibition) | No significant inhibition | Also inhibits TRPC3 and TRPV4 at micromolar concentrations. | [2][12] |
| HC-070 | 46 nM | Weakly inhibits TRPC3 (IC50 ~1µM). At least 400-fold selective for TRPC4/5 over other channels examined. | [6][7] | |
| ML204 | 0.96 µM | >18 µM (at least 19-fold selective for TRPC4/5 over TRPC6) | No appreciable effect on TRPV1, TRPV3, TRPA1, TRPM8. | [8][9][13] |
| Pico145 (HC-608) | 0.349 nM | No effect | No effect on TRPC3, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8. | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and direct comparison of results.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures ion channel activity by controlling the voltage across the cell membrane and recording the resultant current.
Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells are transiently or stably transfected with the cDNA encoding the human TRPC5 channel.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -60 mV.
-
TRPC5 channels are activated using a specific agonist (e.g., 100 µM carbachol for receptor-mediated activation or 100 µM Gd³⁺ for direct activation).
-
Once a stable baseline current is established, the test antagonist (this compound, HC-070, ML204, or Pico145) is applied at varying concentrations via a perfusion system.
-
The inhibition of the TRPC5-mediated current is recorded, and concentration-response curves are generated to determine the IC50 value.
Fluorescent Calcium Influx Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC5 channel activity.
Cell Preparation:
-
HEK-293 cells stably expressing human TRPC5 are seeded in 96-well black-walled, clear-bottom plates.
-
Cells are grown to confluence over 24-48 hours.
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for 30-60 minutes at 37°C.
-
After incubation, cells are washed to remove excess dye.
Procedure:
-
The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The test antagonist is added to the wells at various concentrations and pre-incubated for a specified time.
-
A TRPC5 agonist (e.g., (-)-englerin A or sphingosine-1-phosphate) is injected into the wells to stimulate channel opening and subsequent calcium influx.
-
Fluorescence intensity is measured kinetically over time.
-
The increase in fluorescence, corresponding to the rise in [Ca²⁺]i, is quantified.
-
The inhibitory effect of the antagonist is calculated relative to the control (agonist alone), and IC50 values are determined from concentration-response curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TRPC5, the experimental workflow for antagonist testing, and the logical relationship for compound selection.
Caption: TRPC5 signaling pathway and points of antagonist intervention.
Caption: General experimental workflow for testing TRPC5 antagonists.
Caption: Logical relationship for selecting a suitable TRPC5 antagonist.
References
- 1. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of Calcium Influx through TRPC5 Channels by Cross-Linking of GM1 Ganglioside Associated with α5β1 Integrin Initiates Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Reproducibility of AC1903's Effects: A Comparative Guide for Researchers
An Objective Analysis of AC1903's Performance and the Controversy Surrounding its Selectivity
This guide provides a comprehensive comparison of the TRPC5 channel inhibitor, this compound, with other commonly used alternatives. It is intended for researchers, scientists, and drug development professionals investigating TRPC5 signaling and its role in various physiological and pathological processes, particularly in the context of kidney diseases. This document summarizes key experimental data from multiple laboratories to address the reproducibility of this compound's effects and the ongoing debate regarding its selectivity.
I. Comparative Analysis of Inhibitor Potency and Selectivity
This compound was initially identified as a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) ion channel.[1][2][3] However, subsequent research from different laboratories has challenged this claim, suggesting that this compound may exhibit a broader spectrum of activity against other TRP channels. This discrepancy in the literature highlights the importance of careful consideration of the experimental context when interpreting results obtained using this compound.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two other commonly used TRPC inhibitors, ML204 and GFB-8438, against various TRP channels as reported by different research groups. This comparative data is crucial for understanding the potential for off-target effects and for selecting the most appropriate tool compound for a given study.
| Inhibitor | Target Channel | Reported IC50 (µM) | Research Lab/Source |
| This compound | TRPC5 | 4.06[4] | Selleck Chemicals |
| TRPC5 | 14.7[3] | Zhou et al. (2017) / MedchemExpress | |
| TRPC3 | 5.2 | Rubaiy et al. (2021) | |
| TRPC4 | ~1.8 - 18 (similar to TRPC5)[5] | Rubaiy et al. (2021) | |
| TRPC6 | 15 | Rubaiy et al. (2021) | |
| TRPV4 | 19 | Rubaiy et al. (2021) | |
| ML204 | TRPC4 | 0.96[6][7] | Miller et al. (2011) / MedchemExpress |
| TRPC5 | 13.6 | Zhou et al. (2017) | |
| TRPC6 | ~19 (19-fold selectivity vs. TRPC4)[6][7] | Miller et al. (2011) / MedchemExpress | |
| GFB-8438 | TRPC5 | 0.18[8][9] | Yu et al. (2019) / MedchemExpress |
| TRPC4 | 0.29[10][8][9] | Yu et al. (2019) / MedchemExpress | |
| TRPC6 | >10 (Excellent selectivity)[10] | Yu et al. (2019) |
Note: The IC50 values can vary depending on the experimental conditions, such as the cell type, expression system, and activation method used.
II. In Vivo Efficacy in Kidney Disease Models
This compound and other TRPC5 inhibitors have shown promise in preclinical models of kidney disease, primarily by protecting podocytes and reducing proteinuria. The following table summarizes key in vivo findings from different studies, providing a basis for comparing their therapeutic potential.
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Transgenic rat model of Focal Segmental Glomerulosclerosis (FSGS) | Suppressed severe proteinuria and prevented podocyte loss.[1][2][3] | Zhou et al. (2017) |
| Dahl salt-sensitive rat model of hypertensive kidney disease | Decreased the rate of proteinuria.[3] | Zhou et al. (2017) | |
| Puromycin aminonucleoside (PAN)-induced nephrosis rat model | Reduced proteinuria and protected podocytes from injury.[11] | Zhou et al. (2021) | |
| Adriamycin-induced nephropathy mouse model | Alleviated massive albuminuria and foot process effacement.[12][13] | Wang et al. (2024) | |
| GFB-8438 | Deoxycorticosterone acetate (DOCA)-salt rat model of FSGS | Significantly reduced total protein and albumin concentrations in urine without affecting blood pressure.[14][15] | Yu et al. (2019) |
III. Experimental Protocols
To facilitate the reproducibility of findings across different laboratories, detailed experimental protocols for key assays are provided below.
A. Whole-Cell Patch-Clamp Electrophysiology
This protocol is essential for characterizing the inhibitory effects of compounds on specific ion channels.
Objective: To measure whole-cell currents from HEK293 cells expressing the TRP channel of interest and to determine the IC50 of the test compound.
Materials:
-
HEK293 cells stably expressing the target TRP channel (e.g., TRPC5, TRPC4, TRPC6).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
TRP channel activator (e.g., Riluzole for TRPC5, Carbachol for TRPC4, OAG for TRPC6).
-
Test compound (e.g., this compound) dissolved in DMSO and diluted in the external solution.
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate HEK293 cells expressing the target channel on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit channel currents.
-
Apply the specific TRP channel activator to the external solution to induce a stable baseline current.
-
Perfuse the cells with increasing concentrations of the test compound in the presence of the activator.
-
Record the current at each concentration after it reaches a steady state.
-
Wash out the compound to observe the reversibility of inhibition.
-
Analyze the data by normalizing the current at each concentration to the baseline current and fitting the concentration-response curve with a Hill equation to determine the IC50.
B. Podocyte Protection Assay
This assay assesses the ability of a compound to protect podocytes from injury.
Objective: To quantify the protective effect of a test compound on podocyte morphology and viability following injury induced by agents like puromycin aminonucleoside (PAN) or protamine sulfate (PS).
Materials:
-
Immortalized mouse or human podocytes.
-
Cell culture reagents and plates.
-
Inducing agent (e.g., PAN or PS).
-
Test compound (e.g., this compound).
-
Fluorescent stains for F-actin (e.g., Phalloidin) and nuclei (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Culture podocytes under permissive conditions and then differentiate them by thermoshifting to 37°C.
-
Seed differentiated podocytes into 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Induce podocyte injury by adding the inducing agent (e.g., PAN or PS) to the culture medium.
-
Incubate the cells for a duration sufficient to cause observable injury (e.g., 24-48 hours).
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescent probes for F-actin and nuclei.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify changes in cell morphology, such as cell rounding, loss of stress fibers, and cell detachment.
-
Determine the concentration-dependent protective effect of the test compound.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its effects on podocytes.
Caption: TRPC5 signaling pathway in podocytes.
Caption: Experimental workflow for podocyte protection assay.
V. Conclusion
The reproducibility of this compound's effects as a TRPC5 inhibitor is a subject of ongoing scientific discussion. While initial reports highlighted its selectivity, subsequent studies from other laboratories suggest a broader inhibitory profile that includes other TRP channels. This guide provides researchers with a comparative overview of the available data to facilitate informed decisions when selecting a TRPC5 inhibitor for their studies. The provided experimental protocols are intended to promote standardized methodologies and enhance the reproducibility of findings across the research community. For studies requiring high selectivity for TRPC5, alternative inhibitors such as GFB-8438 may be more suitable, although their characterization is also an evolving area of research. Careful consideration of the specific experimental goals and the potential for off-target effects is paramount for the rigorous interpretation of scientific results.
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GFB-8438 | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 9. GFB-8438 | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 13. Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal and Safe Handling of AC1903
This document provides essential safety and logistical information for the proper disposal and handling of AC1903, a selective inhibitor of the TRPC5 ion channel. The following procedures are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper environmental stewardship.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for safe handling and storage.
| Property | Value |
| Chemical Name | N-(2-Furanylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amine[1] |
| Molecular Formula | C₁₉H₁₇N₃O |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 831234-13-0[1] |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble to 50 mM in DMSO |
| Storage Temperature | -20°C |
Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations. The following step-by-step guidance should be followed:
Step 1: Waste Identification and Segregation
-
Unused Product: Unused this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and pipette tips, should be treated as contaminated waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal. The rinsate should be collected and disposed of as chemical waste.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Disposal
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
This compound is a selective TRPC5 blocker with an IC₅₀ value in the range of 4.0 - 13.6 μM.[1] It shows weak inhibition of TRPC4 and no significant activity against TRPC6 or a panel of kinases.[1]
In Vitro Inhibition Assay
A common experiment to determine the inhibitory activity of this compound on TRPC5 channels involves using a cell line (e.g., HEK293) that overexpresses the TRPC5 channel.
-
Cell Culture: Culture HEK293 cells expressing human TRPC5 in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired concentrations in the assay buffer.
-
Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Incubate the cells with various concentrations of this compound.
-
Stimulate the TRPC5 channels with an agonist (e.g., Englerin A).
-
Measure the intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPC5 and a typical experimental workflow for evaluating this compound.
Caption: TRPC5 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Evaluating the Inhibitory Activity of this compound.
References
Essential Safety and Logistical Information for Handling AC1903
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of AC1903, a selective TRPC5 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the solid form of the compound to avoid inhalation of dust particles. |
Operational Plans
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Management: In case of a spill, avoid generating dust. For small spills of the solid, gently sweep up the material and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area of the spill.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid storing with incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
